gamma-Coniceine

Catalog No.
S570344
CAS No.
1604-01-9
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Coniceine

CAS Number

1604-01-9

Product Name

gamma-Coniceine

IUPAC Name

6-propyl-2,3,4,5-tetrahydropyridine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3

InChI Key

PQSOVRNZJIENNW-UHFFFAOYSA-N

SMILES

CCCC1=NCCCC1

Synonyms

2,3,4,5-tetrahydro-6-propylpyridine, gamma-coniceine

Canonical SMILES

CCCC1=NCCCC1

The exact mass of the compound gamma-Coniceine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of tetrahydropyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

gamma-Coniceine biosynthesis pathway in Conium maculatum

Author: Smolecule Technical Support Team. Date: February 2026

The Gamma-Coniceine Biosynthesis Pathway

The biosynthesis of this compound in Poison Hemlock is a proposed pathway where this compound acts as the central precursor and branch point for other alkaloids like coniine and N-methylconiine [1] [2]. The pathway begins with the formation of a carbon backbone, which is then modified through transamination and reduction steps.

The table below summarizes the key enzymes and their proposed functions in the pathway [1]:

Enzyme/Step Abbreviation Proposed Function Key Characteristics / Notes
1. Carbon Chain Formation CPKS5 (Type III PKS) Condenses one butyryl-CoA and two malonyl-CoA molecules to form a triketide. First committed step; only enzyme with a previously known sequence [1].
2. Ketone Reduction Polyketide Reductase (PKR) Reduces the polyketide to form 5-keto-octanal. Hypothetical step; candidate transcripts identified via transcriptome analysis [1].
3. Transamination L-alanine:5-keto-octanal Aminotransferase (AAT) Transfers a nitrogen group from L-alanine to 5-keto-octanal. Found in both chloroplasts and mitochondria as isoenzymes; the chloroplast enzyme is suggested to be primarily responsible for alkaloid production [3].
4. Cyclization Non-enzymatic Spontaneously cyclizes the transamination product to form This compound. A non-enzymatic reaction [1].
5. Reduction to Coniine This compound Reductase (CR) Reduces this compound to form coniine using NADPH. Enzymatic activity ceases when leaves are fully grown [1].
6. Methylation S-adenosyl-L-methionine:coniine Methyltransferase (CSAM) Transfers a methyl group from SAM to coniine, producing N-methylconiine. Final step; enzymatic activity ceases when leaves are fully grown [1].

This pathway visualization outlines the logical sequence from primary metabolites to the toxic piperidine alkaloids.

G ButyrylCoA Butyryl-CoA CPKS5 CPKS5 (Type III PKS) ButyrylCoA->CPKS5 MalonylCoA Malonyl-CoA (x2) MalonylCoA->CPKS5 Triketide Triketide CPKS5->Triketide PKR Polyketide Reductase (PKR) (Hypothetical) Triketide->PKR KetoOctanal 5-keto-octanal PKR->KetoOctanal AAT AAT (Aminotransferase) KetoOctanal->AAT TransamProduct Transamination Product AAT->TransamProduct NonEnzymatic Non-enzymatic Cyclization TransamProduct->NonEnzymatic GammaConiceine γ-Coniceine NonEnzymatic->GammaConiceine CR γ-Coniceine Reductase (CR) GammaConiceine->CR Coniine Coniine CR->Coniine CSAM Coniine Methyltransferase (CSAM) Coniine->CSAM N N CSAM->N MethylConiine N-Methylconiine L L Alanine L-Alanine Alanine->AAT

Figure 1: The proposed biosynthetic pathway of this compound and related alkaloids in Conium maculatum. Solid arrows represent characterized or proposed enzymatic steps, while the dashed arrow indicates a non-enzymatic reaction [1].

Key Experimental Findings and Data

Recent transcriptomic studies and historical biochemical work provide data on the expression and localization of the pathway.

Transcriptome Analysis of Conium maculatum

A 2022 de novo transcriptome assembly of five plant organs (developing fruit, flower, root, leaf, and stem) provides a resource for identifying candidate genes [1].

Assembly & Analysis Metric Result
Total Transcripts (decontaminated) 123,240
BUSCO Completeness (Eudicots) 88.1% (2050 of 2326 genes)
Functionally Annotated Transcripts 98,003 (79.5%)
Organ with Most Expressed Transcripts Flower (82,137)
Organ with Fewest Expressed Transcripts Leaf (47,737)

This transcriptome was used for in silico selection of candidate transcripts for PKR, AAT, CR, and CSAM enzymes, though in vitro confirmation is required [1] [4].

Subcellular Localization of the Transaminase Step

Critical enzymatic activity occurs in specific organelles. The transaminase (AAT) activity has been detected in both chloroplasts and mitochondria, suggesting these organelles are sites for alkaloid formation [3].

Analytical and Experimental Protocols

For researchers aiming to study this pathway or its components, here are summaries of key methodological approaches.

Transcriptome Assembly and Candidate Gene Identification

The following workflow was used to identify candidate genes for the coniine pathway [1]:

G Start Sample 5 Organs (Fruit, Flower, Root, Leaf, Stem) A RNA Extraction & RNA-seq Start->A B De Novo Transcriptome Assembly A->B C Decontamination & Quality Assessment (BUSCO) B->C D Functional Annotation (Pannzer2, Trinotate, HMMER) C->D E In silico Candidate Identification (Protein BLAST, Expression) D->E End Selection for In Vitro Testing E->End

Figure 2: Experimental workflow for de novo transcriptome assembly and candidate gene identification for the coniine biosynthesis pathway [1].

TLC Analysis of this compound and Coniine

A established TLC method can be used to quantify the primary alkaloids in plant foliage [5].

Protocol Step Details
Extraction Homogenize foliage in aqueous sulfuric acid. Adjust pH to 9.
Partitioning Exhaustively extract with chloroform. Partly evaporate extract.
TLC Plate Standard silica gel plates.
Detection Dragendorff's spray reagent.
Quantification Visual comparison of spot intensity against standards.
Recovery 92.0 ± 3.5% for coniine; 82.6 ± 3.9% for γ-coniceine.
Detection Limit 1.7 μg/spot (coniine); 0.7 μg/spot (γ-coniceine).
Isolating Transaminase Activity from Chloroplasts and Mitochondria

A foundational protocol for studying the subcellular localization of AAT activity is outlined below [3]:

  • Isolate organelles from fresh plant tissue using differential centrifugation.
  • Confirm purity of chloroplast and mitochondrial fractions using marker enzymes.
  • Assay transaminase activity in each fraction by incubating with the substrate 5-ketooctanal and L-alanine.
  • Measure product formation to determine the specific activity in chloroplasts versus mitochondria.

Research Implications and Future Directions

The identification of candidate genes through transcriptomics opens the door for their functional validation through in vitro enzyme assays and heterologous expression [1]. Furthermore, the presence of a similar biosynthetic pathway in the bacterium Pseudomonas koreensis suggests the possibility of convergent evolution. Studying the bacterial genes may provide additional tools for identifying and characterizing the plant enzymes [1].

References

polyketide synthase in gamma-Coniceine production

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway to γ-Coniceine

The biosynthetic pathway of γ-coniceine in poison hemlock (Conium maculatum) begins with a polyketide chain and involves a series of enzymatic transformations. The core pathway can be summarized as follows:

G ButyrylCoA Butyryl-CoA CPKS5 CPKS5 (Type III PKS) ButyrylCoA->CPKS5 MalonylCoA1 Malonyl-CoA MalonylCoA1->CPKS5 MalonylCoA2 Malonyl-CoA MalonylCoA2->CPKS5 Triketide Unreduced Triketide CPKS5->Triketide PKR Polyketide Reductase (PKR) Triketide->PKR KetoOctanal 5-keto-octanal PKR->KetoOctanal AAT Aminotransferase (AAT) KetoOctanal->AAT GammaConiceine γ-Coniceine AAT->GammaConiceine Non-enzymatic cyclization L_Alanine L-Alanine L_Alanine->AAT

The table below details the function of each key enzyme in the Conium maculatum pathway:

Enzyme Type Function in γ-Coniceine Pathway Key Features

| CPKS5 | Type III Polyketide Synthase (PKS) | Catalyzes the first committed step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide intermediate [1]. | - Uses free acyl-CoA substrates [2] [3].

  • Homodimeric enzyme structure [2].
  • Active site catalytic triad: Cys-His-Asn [2]. | | Polyketide Reductase (PKR) | Reductase | Reduces the triketide product from CPKS5 to form 5-keto-octanal [1]. | - Candidate gene identified via transcriptome analysis [1]. | | Aminotransferase (AAT) | Aminotransferase | Transfers an amino group from L-alanine to 5-keto-octanal [1]. | - Localized in chloroplasts and mitochondria of leaves [1]. | | (Non-enzymatic step) | - | The product of AAT activity spontaneously cyclizes to form γ-coniceine [1]. | - |

Experimental Workflows for Pathway Investigation

For researchers aiming to study or validate this pathway, modern methods involve a combination of omics and biochemistry.

  • Transcriptome Sequencing and Candidate Gene Identification [1]

    • RNA Extraction: Isolate high-quality RNA from different plant organs (e.g., developing fruit, flower, root, leaf, stem).
    • cDNA Library Construction & Sequencing: Use next-generation RNA sequencing (RNA-seq).
    • *De Novo* Transcriptome Assembly: Reconstruct transcripts without a reference genome.
    • Functional Annotation: Annotate assembled transcripts using tools like Pannzer2, Trinotate, and HMMER against databases like UniProt and PFAM.
    • Candidate Gene Selection: Use protein-BLAST to find transcripts with high sequence homology to known biosynthetic enzymes like CPKS5.
  • Functional Characterization of Candidate Enzymes

    • Heterologous Expression: Clone candidate genes into expression vectors (e.g., pCold II, pQE80L) and express in a heterologous system like E. coli [3].
    • Protein Purification: Purify recombinant proteins using affinity chromatography.
    • In Vitro Enzyme Assays: Incubate purified enzyme with predicted substrates (e.g., butyryl-CoA and malonyl-CoA for CPKS5) and analyze products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [4].
    • In Vivo Validation: Use CRISPR-Cas9 or other methods to create gene knockouts and analyze metabolite profiles to confirm gene function [4].

References

NADPH-dependent gamma-Coniceine reductase mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Role in Coniine Biosynthesis and Current Status

Gamma-coniceine reductase (CR) catalyzes the NADPH-dependent reduction of γ-coniceine to coniine, which is the final step in the coniine biosynthesis pathway in Poison Hemlock (Conium maculatum) [1] [2].

The table below summarizes the key information about this enzyme:

Aspect Current Knowledge on γ-Coniceine Reductase
Reaction Catalyzed γ-coniceine + NADPH → coniine [1] [2]
Cofactor NADPH [1]
Enzyme Class NADPH-dependent reductase
Catalytic Mechanism Not yet experimentally determined
Protein Sequence/Structure Not yet confirmed; candidate transcripts identified [3]

The enzyme has been enzymatically characterized, meaning its activity has been detected and measured in plant extracts [1]. The major hurdle is that, unlike the first enzyme in the pathway (a polyketide synthase, CPKS5), CR has not been purified nor has its gene been definitively identified [3]. A 2022 transcriptome study of Conium maculatum identified several candidate genes for CR, but their functions require validation through in vitro testing [3].

Proposed Mechanism and Research Directions

In the absence of direct structural data for CR, researchers rely on hypotheses based on the chemistry of the reaction and mechanisms of analogous enzymes.

The core chemical reaction is a reduction of an imine double bond in γ-coniceine to a secondary amine in coniine. This is proposed to occur via a direct hydride transfer from the NADPH cofactor to the electrophilic carbon of the imine group in γ-coniceine.

G NADPH NADPH GammaConiceine γ-Coniceine (C_8H_{15}N) NADP NADP⁺ NADPH->NADP Hydride Transfer (H⁻) Coniine Coniine (C_8H_{17}N) GammaConiceine->Coniine Imine Reduction

Hypothesized reduction of γ-coniceine to coniine via hydride transfer from NADPH.

This proposed hydride transfer mechanism is common among NADPH-dependent reductases. A relevant analogy can be drawn from the well-characterized mechanism of NADPH-cytochrome P450 reductase (CPR), which also transfers electrons from NADPH to a substrate via flavin cofactors [4].

G NADPH NADPH FAD FAD (Oxidized) NADPH->FAD 2 e⁻ + H⁺ FADH2 FADH₂ (Reduced) FAD->FADH2 FMN FMN (Oxidized) FADH2->FMN 1 e⁻ FMNH2 FMN (Reduced) FMN->FMNH2 Substrate γ-Coniceine FMNH2->Substrate 1 e⁻ Product Coniine Substrate->Product p1 p2

Generalized electron transfer pathway in NADPH-dependent reductases like CPR. The exact structure of CR is unknown, but it may utilize a similar relay system.

Key catalytic residues in CPR (such as Ser457, Cys630, and Asp675) facilitate this process by stabilizing reaction intermediates and the nicotinamide ring of NADPH, and by acting as a proton relay [4]. A comparable network of residues is likely critical for CR's function.

Research Protocols for Mechanism Elucidation

To move from hypothesis to confirmed mechanism, the following experimental approaches are critical:

  • 1. Candidate Gene Expression & Purification: The candidate CR transcripts identified via transcriptome analysis [3] need to be cloned and expressed in a heterologous system (e.g., E. coli). The resulting recombinant protein must then be purified.
  • 2. Functional Characterization *In Vitro*: The purified candidate protein should be incubated with the substrate (γ-coniceine) and cofactor (NADPH) to confirm coniine production, typically analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
  • 3. Structural Analysis: Determining the three-dimensional protein structure via X-ray crystallography or cryo-Electron Microscopy (cryo-EM) would reveal the active site architecture, show how γ-coniceine and NADPH bind, and identify the specific amino acid residues involved in catalysis.
  • 4. Mechanistic Studies: Using techniques like kinetic isotope effects (using deuterated NADPH) and site-directed mutagenesis of putative active site residues would allow researchers to test the hydride transfer mechanism and define the roles of specific amino acids.

Future Perspectives and Potential

Elucidating the mechanism of γ-coniceine reductase has significant applied potential. As the key step in producing a potent neurotoxin, understanding this enzyme could inform the development of molecularly targeted antidotes. Furthermore, given the historical interest in coniine's medicinal properties and its renewed potential for non-addictive pain relief [1], engineering this enzyme could be valuable for the biosynthetic production of coniine or novel analogs for pharmaceutical development.

References

gamma-Coniceine nicotinic acetylcholine receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Data

Gamma-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum). Current research indicates it acts as an agonist, not an antagonist, of nicotinic acetylcholine receptors [1].

The quantitative data below summarizes its potency and toxicity compared to related compounds from a 2013 comparative study. The relative potencies were determined on cells expressing human fetal muscle-type nAChRs, and lethality was measured in a mouse bioassay [1].

Table 1: Relative Potencies and Toxicities of Poison Hemlock Alkaloids

Compound In Vitro Relative Potency (Rank Order) In Vivo Lethality (LD₅₀ in mice, mg/kg)
γ-Coniceine Most potent 4.4
(-)-N-methylconiine Intermediate 16.1
(±)-N-methylconiine Intermediate 17.8
(+)-N-methylconiine Least potent 19.2

This study also established that the (-)-enantiomer of N-methylconiine is more potent and toxic than the (+)-enantiomer, highlighting a stereoselective effect on the receptor [1].

nAChR Signaling Pathway and Agonist Action

As a ligand-gated ion channel, the nAChR's structure and function provide context for how an agonist like this compound acts. The following diagram illustrates the core signaling pathway and consequences of receptor activation.

G Agonist Agonist Binding (e.g., ACh, this compound) nAChR nAChR Channel (Pentameric Structure) Agonist->nAChR  Binds to  Extracellular Domain PoreOpen Ion Channel Pore Opens nAChR->PoreOpen  Conformational Change IonInflux Cation Influx (Na⁺, Ca²⁺) PoreOpen->IonInflux  Permeability to Ions Downstream Downstream Cellular Responses IonInflux->Downstream

Figure 1: Generalized nAChR signaling pathway activated by agonists. Based on information from [2] [3] [4].

Activation of nAChRs, particularly the α7 subtype which has high permeability to calcium (Ca²⁺), can trigger several downstream events [2]:

  • Neurotransmitter release: Presynaptic receptor activation facilitates the release of neurotransmitters like glutamate and GABA [2].
  • Synaptic plasticity: Contributes to long-term potentiation (LTP) or depression (LTD), underlying learning and memory [2].
  • Intracellular signaling: Elevated Ca²⁺ can activate secondary messengers and modulate pathways involving PKC and JAK2/STAT3, influencing inflammation, autophagy, and gene transcription [2].

Suggested Experimental Approaches

The search results did not yield detailed, ready-to-use protocols for studying this compound. The methodologies below are inferred from standard practices in the field, as suggested by the context of the studies found [1] [5].

Table 2: Key Experimental Methods for Characterizing this compound Action

Method Application & Key Metrics Technical Considerations

| Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes | Application: Measure functional ion channel currents. Metrics: EC₅₀ (potency), peak current amplitude, desensitization kinetics. | Oocytes are injected with cRNA encoding specific human nAChR subunits. Dose-response curves for this compound are generated and compared to ACh [1] [5]. | | Calcium Imaging (e.g., FLIPR) with Cell Lines | Application: High-throughput screening of receptor activity via Ca²⁺ influx. Metrics: Fluorescent signal change, EC₅₀. | Use cells stably expressing a specific nAChR subtype (e.g, muscle-type or α7). Useful for initial potency ranking and stereoselectivity studies [2] [1]. | | In Vivo Toxicity Bioassay | Application: Determine overall physiological toxicity. Metrics: LD₅₀, observation of toxic symptoms (e.g., tremor, respiratory failure). | Conducted in rodent models (e.g., mice). Compounds are administered (e.g., IP) and mortality is recorded to calculate median lethal dose [1]. | | Cysteine Scanning Mutagenesis | Application: Map the binding site of the alkaloid on the receptor. Metrics: Changes in reaction rates to sulfhydryl reagents with/without alkaloid. | Identifies receptor residues whose accessibility is altered by bound this compound, revealing its "footprint" on the receptor [5]. |

Research Implications and Future Directions

The high potency of this compound makes it a compelling tool and template for pharmacology. Key implications and research gaps include:

  • Therapeutic Potential & Toxicity: The potency of this compound and the stereoselectivity of its analogs are critical for drug design but also highlight its significant toxicity, which must be addressed [1].
  • Subtype Specificity: Current data is primarily on muscle-type nAChRs. Its effects on neuronal subtypes (e.g., α4β2* or α7), which are critical in the central nervous system, remain less clear and represent a key area for future research [2] [4].
  • Molecular Binding Site: Precise interaction details with the receptor's agonist-binding site are not fully known. Techniques like homology modeling based on related proteins could provide valuable insights [5].

References

spatial distribution of gamma-Coniceine in poison hemlock tissues

Author: Smolecule Technical Support Team. Date: February 2026

Alkaloid Distribution in Poison Hemlock Tissues

The table below summarizes the key findings on the distribution of γ-coniceine and related compounds in different tissues of Conium maculatum [1].

Alkaloid Fruit/Seed Root Other Tissues (e.g., Leaf, Stem) Notes
γ-Coniceine Discrete localization; high content [1]. Alkaloids present only after the first year of growth [2]. Fluctuating concentrations during leaf expansion and in different weather [2]. More potent agonist and more toxic than coniine and N-methylconiine [3].
Coniine Delocalizes during analysis due to high volatility [1]. Alkaloids present only after the first year of growth [2]. Fluctuating concentrations; key biosynthetic enzyme activity ceases when the leaf is fully grown [2]. Interconverts with γ-coniceine; concentrations are inversely related [1].
N-Methylconiine Information not specified in the provided research. Information not specified in the provided research. Information not specified in the provided research The (-)-enantiomer is more potent and toxic than the (+)-enantiomer [3].
Other Alkaloids (e.g., Conhydrinone, 5-Hydroxy-γ-coniceine) Delocalizes during analysis due to high volatility [1]. Information not specified in the provided research. Information not specified in the provided research. -

Experimental Protocol for Spatial Localization

A landmark 2024 study successfully determined the spatial distribution of hemlock alkaloids using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [1]. A major challenge was the high volatility of these alkaloids, which caused them to delocalize during standard analysis. The core methodology involved an on-tissue chemical derivatization step to make the alkaloids less volatile and easier to detect [1].

G PlantTissue Plant Tissue Sectioning Derivatization On-Tissue Derivatization with Coniferyl Aldehyde (CA) PlantTissue->Derivatization MALDI_Matrix MALDI Matrix Application Derivatization->MALDI_Matrix Imaging MALDI-MSI Analysis MALDI_Matrix->Imaging Data Spatial Distribution Data Imaging->Data

Experimental workflow for alkaloid localization using MALDI-MSI with on-tissue derivatization.

  • Tissue Preparation: Fresh plant tissues (e.g., fruits) are flash-frozen and cut into thin sections for analysis [1].
  • On-Tissue Derivatization: The tissue sections are sprayed with a solution of coniferyl aldehyde (CA). This reagent reacts with the secondary amine group in the hemlock alkaloids (like γ-coniceine and coniine) to form iminium ions (Schiff bases). This reaction [1]:
    • Reduces volatility, preventing delocalization.
    • Improves ionization efficiency, leading to stronger signals in the mass spectrometer.
  • MALDI-MSI Analysis: The derivatized tissue is then coated with a MALDI matrix and placed in the mass spectrometer. A laser rasters across the tissue surface, and for each pixel, the mass-to-charge ratio (m/z) of the detected ions is recorded. This creates a spatial map of where each alkaloid is located [1].

Biosynthesis and Functional Implications

Understanding where alkaloids are made can explain their distribution. The proposed biosynthetic pathway for γ-coniceine and coniine starts with a polyketide synthase (CPKS5). The fruit has been identified as a highly active organ for alkaloid synthesis [1] [2].

G ButyrylCoA Butyryl-CoA CPKS5 Polyketide Synthase (CPKS5) ButyrylCoA->CPKS5 MalonylCoA Malonyl-CoA (x2) MalonylCoA->CPKS5 KetoOctanal 5-Keto-Octanal CPKS5->KetoOctanal AAT Aminotransferase (AAT) KetoOctanal->AAT gammaConiceine γ-Coniceine AAT->gammaConiceine CR γ-Coniceine Reductase (CR) gammaConiceine->CR Coniine Coniine CR->Coniine

Proposed biosynthetic pathway of γ-coniceine and coniine in poison hemlock.

The discrete distribution of these potent alkaloids suggests a defensive role for the plant. Their presence in fruits, in particular, may protect seeds from herbivores and pathogens [1]. The high toxicity of γ-coniceine, which acts as a potent agonist on nicotinic acetylcholine receptors, supports this hypothesis [1] [3].

References

biosynthesis of gamma-Coniceine from 5-keto-octanal

Author: Smolecule Technical Support Team. Date: February 2026

The Proposed Biosynthetic Pathway to γ-Coniceine

The biosynthesis of γ-coniceine in Conium maculatum (poison hemlock) begins with a polyketide synthase and involves a key transaminase step to form the immediate precursor that cyclizes into γ-coniceine. The diagram below outlines this proposed pathway and the associated research approach for identifying its enzymes.

G cluster_known Proposed Biosynthetic Pathway cluster_research Research Workflow for Gene Identification ButyrylCoA Butyryl-CoA CPKS5 Polyketide Synthase (CPKS5) ButyrylCoA->CPKS5 MalonylCoA Malonyl-CoA (x2) MalonylCoA->CPKS5 PKS_Product Triketide (5-keto-octanal?) CPKS5->PKS_Product AAT L-alanine:5-keto-octanal Aminotransferase (AAT) PKS_Product->AAT L-alanine AA_Product 5-oxooctylamine AAT->AA_Product Cyclization Non-enzymatic Cyclization AA_Product->Cyclization gammaConiceine γ-Coniceine Cyclization->gammaConiceine RNA_Seq RNA Sequencing of Five Plant Organs Assembly De Novo Transcriptome Assembly (123,240 transcripts) RNA_Seq->Assembly Annotation Functional Annotation (79.5% of transcripts) Assembly->Annotation Candidate_ID In silico Identification of Candidate Genes (e.g., AAT) Annotation->Candidate_ID Candidate_ID->AAT in_vitro Requires in vitro Functional Validation Candidate_ID->in_vitro

Diagram of the γ-coniceine biosynthesis pathway and gene identification workflow.

The key step in the formation of γ-coniceine is the transamination of 5-keto-octanal, followed by a spontaneous cyclization [1] [2]. The enzyme catalyzing the transamination is L-alanine:5-keto-octanal aminotransferase (AAT), which transfers a nitrogen group from L-alanine to form 5-oxooctylamine [1]. This amine intermediate then undergoes a non-enzymatic cyclization to form γ-coniceine [1] [2].

Key Enzymes and Research Methodologies

The table below summarizes the core enzymes in the pathway and the modern methodologies used to identify their corresponding genes.

Enzyme / Protein Abbreviation Proposed Function in Pathway Key Experimental Evidence
Type III Polyketide Synthase CPKS5 Catalyzes the first step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide, likely 5-keto-octanal [1]. Previously characterized enzyme; used as a known sequence to find related transcripts [1].
L-alanine:5-keto-octanal Aminotransferase AAT Catalyzes the transamination of 5-keto-octanal, using L-alanine as the amino donor to form 5-oxooctylamine [1]. Enzymatic activity characterized in 1971 [3]; candidate transcripts identified via de novo transcriptome assembly and annotation in 2022 [1].
γ-Coniceine Reductase CR Reduces γ-coniceine to form coniine (the final step after γ-coniceine formation) [1]. NADPH-dependent enzymatic activity previously characterized; candidate transcripts identified in the 2022 transcriptome study [1].

The primary methodology for identifying these candidate genes in recent years is de novo transcriptome assembly [1] [4]. This process is summarized in the table below.

Methodology Step Description
1. RNA Sequencing RNA was extracted and sequenced from five organs of poison hemlock: developing fruit, flower, root, leaf, and stem [1].
2. De Novo Assembly Without a reference genome, sequencing reads were computationally assembled into a transcriptome containing 123,240 transcripts [1].
3. Functional Annotation Nearly 80% of transcripts were annotated using protein databases (UniProt, PFAM) and gene ontology terms, identifying potential enzyme families [1].
4. In-silico Candidate Selection Researchers searched the annotated transcriptome for sequences similar to enzymes catalyzing known or hypothesized reactions in the pathway [1].

Key Insights for Researchers

  • Tissue-Specific Expression is Crucial: The 2022 transcriptome study found that the flower and developing fruit expressed the highest number of transcripts, with over 11,000 and 5,500 unique transcripts, respectively [1]. This suggests these organs are major sites of active alkaloid biosynthesis and are prime targets for further experimental work.
  • In Silico Predictions Require Validation: The candidate genes identified through transcriptome analysis are in silico predictions [1] [4]. The authors explicitly state that in vitro testing is required to confirm the enzymatic function of the selected candidates [1].
  • Explore the Bacterial Parallel: The discovery of a similar pathway in Pseudomonas koreensis that produces γ-coniceine analogues (koreenceines) could provide a model for identifying homologous genes in the plant, especially since the bacterial enzymes might be easier to characterize [1].

References

ecological role of gamma-Coniceine in plant defense

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role in Toxicity

Gamma-Coniceine is a piperidinic alkaloid and a key toxic component in Poison Hemlock (Conium maculatum) [1]. The table below summarizes its core properties:

Property Description
IUPAC Name 6-Propyl-2,3,4,5-tetrahydropyridine [2]
Molecular Formula C₈H₁₅N [2]
Molecular Mass 125.215 g/mol [2]
Role in Plant Precursor Alkaloid: It is the biochemical precursor to other toxic hemlock alkaloids like coniine [1].
Toxicity Mechanism Disrupts the central nervous system by acting on nicotinic acetylcholine receptors, causing ascending muscular paralysis that can lead to respiratory failure and death [1].

Biosynthesis and Broader Defense Context

This compound is synthesized by the plant from acetate units [1]. The following diagram illustrates its role as the central precursor in the alkaloid pathway of Poison Hemlock:

This production of toxic alkaloids is a form of chemical defense against herbivores. The plant's defense system is a complex signaling network. While the specific pathway for this compound induction isn't detailed in the search results, it operates within this broader context, which can be visualized as follows [3] [4] [5]:

Experimental Approaches for Study

While the search results do not contain specific protocols for studying this compound, the following common techniques used in plant defense and phytochemistry research would be applicable:

Method Application in Study
Chromatography & Mass Spectrometry Used to isolate and identify alkaloids from plant extracts and determine their precise concentration in different tissues [1].
In vitro Bioassays Used to test the toxicity of isolated this compound on cell cultures, microbes, or insects to quantify its defensive effect [6].
Gene Expression Analysis (qPCR) Used to measure the activity of genes involved in alkaloid biosynthesis by quantifying RNA transcript levels [7].
Enzyme Assays Used to characterize the function of specific biosynthetic enzymes, like the reductase that forms this compound [1].
Genetic Studies Involves creating or studying plant mutants to understand how the disruption of specific genes affects alkaloid production [8].

References

gamma-Coniceine historical context and Socrates execution

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of γ-Coniceine

γ-Coniceine is a highly toxic piperidine alkaloid found in poison hemlock (Conium maculatum). Modern scientific studies have quantitatively analyzed its potency and mechanism of action [1] [2] [3].

The table below summarizes the key toxicological data for γ-Coniceine and related compounds from a mouse bioassay study [1] [3]:

Alkaloid Relative In Vitro Potency (Rank Order) In Vivo Lethality (LD₅₀ in mg/kg)
γ-Coniceine Highest 4.4
(-)-N-methylconiine Intermediate 16.1
(±)-N-methylconiine Intermediate 17.8
(+)-N-methylconiine Lowest 19.2

Note: In vitro potency was determined on cells expressing human fetal muscle-type nicotinic acetylcholine receptors. The rank order of potency was γ-Coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1] [3].

Mechanism of Action and Experimental Insights

The primary molecular target of γ-Coniceine and related Conium alkaloids is the nicotinic acetylcholine receptor (nAChR). The study determined their relative potencies as agonists on human fetal muscle-type nAChRs [1] [3]. The mechanism can be visualized as follows:

G Alkaloid γ-Coniceine/Coniine Agonist Agonist Binding Alkaloid->Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Signal Receptor Over-stimulation nAChR->Signal Agonist->nAChR Blockade Persistent Desensitization & Channel Blockade Signal->Blockade Effect Disrupted Neuromuscular Transmission Blockade->Effect Outcome Paralysis → Respiratory Failure → Death Effect->Outcome

The experimental workflow used to establish this toxicity typically involves a combination of in vitro and in vivo methods [1]:

  • In Vitro Assay: The relative potencies of the alkaloids are determined using cell-based assays. Cells (e.g., oocytes) engineered to express the specific human target, such as the fetal muscle-type nicotinic acetylcholine receptor, are exposed to the compounds. The cellular response (e.g., ion flux) is measured to calculate and compare agonist potency.
  • In Vivo Bioassay: The lethality of the alkaloids is determined using an animal model, typically mice. The compounds are administered to groups of animals at varying doses, and the LD₅₀ (median lethal dose) is calculated, which is the dose required to kill half the test population.

Historical Context and Research Limitations

While historical accounts strongly suggest that Socrates was executed by drinking a poisonous brew of hemlock [4] [5] [6], the available scientific literature does not provide a direct experimental protocol to retrospectively analyze this specific historical case.

The provided search results offer a modern, quantitative understanding of hemlock's toxic components but do not bridge the gap with historical forensic techniques. To pursue this line of inquiry, you may need to consult specialized historical or forensic toxicology resources that explore the analysis of ancient alkaloids in an archaeological context.

References

first isolation and synthesis of gamma-Coniceine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of gamma-Coniceine

The table below summarizes the core identifiers and properties of this compound from the search results [1] [2]:

Property Value / Description
CAS Number 1604-01-9 [1] [2]
Molecular Formula C₈H₁₅N [1] [2]
Average Mass 125.215 g·mol⁻¹ [1]
IUPAC Name 6-Propyl-2,3,4,5-tetrahydropyridine [1]
Density 0.91 g/cm³ [2]
Boiling Point 171°C at 760 mmHg [2]
Flash Point 48.5°C [2]

Synthesis and Analysis Methods

Although the first synthesis is not documented, recent scientific literature provides details on modern synthetic and analytical methods.

  • Modern Synthesis: A 2007 paper describes an efficient synthesis of enantiomerically pure (+)-coniceine. The key step was a reductive photocyclization of a chiral dienamide, producing the target compound in five steps with an 8% overall yield [3]. The study notes that both enantiomers can be accessed by choosing the appropriate chiral starting material [3].
  • Analytical Protocol: A 2004 study detailed a thin-layer chromatography (TLC) method for analyzing this compound and coniine in plant foliage. The process involves extracting alkaloids at pH 9 with chloroform and using Dragendorff’s reagent for detection. The method has a quantification limit of 0.6 μg/mL for this compound [4].

Biological Activity and Toxicology

This compound is a biosynthetic precursor to other toxic alkaloids in Poison Hemlock, such as coniine [5]. The following diagram illustrates the established relationship between these compounds and their mechanism of action.

g γ-Coniceine γ-Coniceine Coniine Coniine γ-Coniceine->Coniine Biosynthetic Precursor Nicotinic Acetylcholine Receptors Nicotinic Acetylcholine Receptors Coniine->Nicotinic Acetylcholine Receptors Binds and Activates Persistent Depolarization Persistent Depolarization Nicotinic Acetylcholine Receptors->Persistent Depolarization Fatal Respiratory Paralysis Fatal Respiratory Paralysis Persistent Depolarization->Fatal Respiratory Paralysis Leads to

Relationship between this compound, Coniine, and their toxic mechanism.

  • Toxic Mechanism: Coniine (a direct derivative of this compound) binds to nicotinic acetylcholine receptors at the neuromuscular junction. This causes persistent depolarization, leading to muscular paralysis and, in fatal cases, respiratory failure [5].
  • Relative Potency: A 2013 comparative study determined that This compound is more potent than coniine and N-methylconiine in assays on human fetal muscle-type nicotinic receptors. The in vivo lethality (LD₅₀) in mice was 4.4 mg/kg for this compound [6].

References

Comprehensive Technical Guide: Stereochemistry and Biological Activity of γ-Coniceine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

γ-Coniceine (C₈H₁₅N) is a pivotal piperidine alkaloid and a key toxic constituent of poison hemlock (Conium maculatum L.). This compound serves as a central biosynthetic intermediate for other hemlock alkaloids, including coniine and N-methylconiine [1] [2] [3]. Its molecular structure features a 2,3,4,5-tetrahydro-6-propylpyridine backbone, which incorporates a chiral center, leading to stereoisomers with distinct biological properties [4]. The study of γ-coniceine is crucial for understanding structure-activity relationships in nicotinic acetylcholine receptor (nAChR) agonists and for developing targeted toxicological profiles and potential therapeutic applications.

Molecular Characteristics:

  • Chemical Formula: C₈H₁₅N
  • Average Mass: 125.215 Da
  • Monoisotopic Mass: 125.120449 Da
  • IUPAC Name: 6-Propyl-2,3,4,5-tetrahydropyridine
  • CAS Registry Number: 1604-01-9 [4]

Biosynthesis Pathway in Conium maculatum

The biosynthesis of γ-coniceine in poison hemlock involves a coordinated enzymatic pathway that transforms simple precursors into complex, biologically active alkaloids. Recent transcriptome studies have identified candidate genes encoding the enzymes responsible for these conversions [3] [5].

Table: Enzymes in the Proposed Coniine/Alkaloid Biosynthesis Pathway

Enzyme EC Number Reaction Catalyzed Gene Candidates Identified
Polyketide Synthase (CPKS5) - Condensation of butyryl-CoA with 2 malonyl-CoA units to form triketide CPKS5 [5]
Polyketide Reductase (PKR) - Reduction of triketide to 5-keto-octanal In silico candidates identified [5]
Aminotransferase (AAT) - Transamination of 5-keto-octanal using L-alanine In silico candidates identified [5]
γ-Coniceine Reductase (CR) - Reduction of γ-coniceine to coniine In silico candidates identified [5]
Methyltransferase (CSAM) - N-methylation of coniine to N-methylconiine In silico candidates identified [5]

G Biosynthetic Pathway of γ-Coniceine and Related Alkaloids ButyrylCoA Butyryl-CoA CPKS5 Polyketide Synthase (CPKS5) ButyrylCoA->CPKS5 MalonylCoA Malonyl-CoA (2) MalonylCoA->CPKS5 Triketide Triketide CPKS5->Triketide PKR Polyketide Reductase (PKR) Triketide->PKR KetoOctanal 5-keto-octanal PKR->KetoOctanal AAT Aminotransferase (AAT) KetoOctanal->AAT gammaConiceine γ-Coniceine AAT->gammaConiceine CR γ-Coniceine Reductase (CR) gammaConiceine->CR Coniine Coniine CR->Coniine CSAM Methyltransferase (CSAM) Coniine->CSAM NMethylconiine N-methylconiine CSAM->NMethylconiine

Figure 1: Proposed biosynthetic pathway for γ-coniceine and related Conium alkaloids, highlighting key enzymatic steps and candidate genes identified through transcriptome analysis [3] [5].

The pathway begins with the condensation of butyryl-CoA and two malonyl-CoA molecules catalyzed by a type III polyketide synthase (CPKS5), forming a triketide intermediate [5]. This intermediate undergoes reductive modification by a polyketide reductase (PKR) to form 5-keto-octanal. An L-alanine:5-keto-octanal aminotransferase (AAT) then catalyzes a transamination reaction, introducing nitrogen from L-alanine [5]. The resulting compound cyclizes spontaneously to form γ-coniceine through a non-enzymatic reaction [5]. Subsequently, γ-coniceine can be reduced by an NADPH-dependent γ-coniceine reductase (CR) to form coniine, or serve as a precursor for N-methylconiine through the action of S-adenosyl-L-methionine:coniine methyltransferase (CSAM) [5].

Stereochemistry and Relative Toxicities

The stereochemical configuration of Conium alkaloids significantly influences their biological activity and toxicity. Comparative studies have demonstrated marked stereoselective differences in the potency of these compounds [1] [6].

Table: Relative Potencies and Toxicities of Conium Alkaloids

Compound In Vitro Relative Potency (nAChR) In Vivo Mouse LD₅₀ (mg/kg) Stereochemical Preference
γ-Coniceine Highest 4.4 -
(-)-N-methylconiine Intermediate 16.1 R-configuration
(±)-N-methylconiine Intermediate 17.8 Racemic mixture
(+)-N-methylconiine Lowest 19.2 S-configuration
(-)-coniine - - More potent enantiomer
(+)-coniine - - Less potent enantiomer

The rank order of relative potencies on cells expressing human fetal muscle-type nicotinic acetylcholine receptors was determined as: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1] [6]. This hierarchy demonstrates that γ-coniceine is the most potent agonist among the Conium alkaloids tested, approximately 3-4 times more potent than the N-methylconiine enantiomers based on in vivo lethality data [1].

In vivo lethality studies using a mouse bioassay confirmed these stereoselective differences, with γ-coniceine exhibiting the highest toxicity (LD₅₀ 4.4 mg/kg), followed by the (-)-enantiomer of N-methylconiine (LD₅₀ 16.1 mg/kg), the (±)-racemate (LD₅₀ 17.8 mg/kg), and the (+)-enantiomer (LD₅₀ 19.2 mg/kg) [1] [6]. These findings correlate with the in vitro results and highlight the significance of stereochemistry in the toxicological profile of these compounds.

Mechanism of Action and Biological Activity

γ-Coniceine exerts its primary toxic effects through interaction with the nicotinic acetylcholine receptor (nAChR) system. As a potent agonist of human fetal muscle-type nAChRs, it mimics the action of acetylcholine but is not regulated by physiological mechanisms, leading to overstimulation of cholinergic pathways [1] [6].

G Mechanism of γ-Coniceine Toxicity at Neuromuscular Junction GammaConiceine γ-Coniceine nAChR Nicotinic Acetylcholine Receptor (nAChR) GammaConiceine->nAChR Binds to ReceptorActivation Receptor Over-activation nAChR->ReceptorActivation IonInflux Excessive Na⁺/K⁺ Influx ReceptorActivation->IonInflux Depolarization Persistent Depolarization IonInflux->Depolarization MuscleContraction Uncontrolled Muscle Contractions Depolarization->MuscleContraction Paralysis Paralysis MuscleContraction->Paralysis RespiratoryFailure Respiratory Failure Paralysis->RespiratoryFailure

Figure 2: Mechanism of γ-coniceine toxicity showing pathway from nAChR activation to respiratory failure [1] [6].

The mechanism begins with γ-coniceine binding to nicotinic acetylcholine receptors at the neuromuscular junction [1] [6]. This binding results in receptor over-activation, triggering excessive influx of sodium and potassium ions [1] [6]. The ion imbalance causes persistent depolarization of the postsynaptic membrane, leading to uncontrolled muscle contractions followed by paralysis [1] [6]. Ultimately, paralysis of respiratory muscles can cause respiratory failure, which is the primary cause of death in γ-coniceine poisoning [1] [6].

The stereoselective potency of these alkaloids is attributed to the precise spatial arrangement of their molecules, which affects binding affinity and efficacy at the nAChR binding site. The natural (-)-enantiomers of coniine and N-methylconiine exhibit higher binding affinity to the receptor compared to their (+)-counterparts, explaining their greater toxicological significance [1].

Analytical Methods for Study

Advanced analytical techniques are essential for studying γ-coniceine's stereochemistry, quantification, and biological activity. The following methodologies represent state-of-the-art approaches for investigating this compound:

In Vitro Bioactivity Assay
  • Receptor Preparation: Cells expressing human fetal muscle-type nicotinic acetylcholine receptors are cultured under standardized conditions [1].
  • Agonist Exposure: γ-Coniceine and its analogs are applied in concentration gradients to determine dose-response relationships [1].
  • Response Measurement: Receptor activation is quantified using electrophysiological recordings or fluorescence-based calcium flux assays [1].
  • Data Analysis: EC₅₀ values are calculated from dose-response curves to compare relative potencies [1].
In Vivo Mouse Bioassay
  • Animal Model: Laboratory mice of standardized strain and weight range [1].
  • Compound Administration: Alkaloids are administered via intraperitoneal injection in controlled doses [1].
  • Lethality Assessment: Animals are monitored for 24-48 hours with detailed recording of toxic symptoms [1].
  • LD₅₀ Calculation: Dose-response curves are generated using probit analysis to determine median lethal doses [1].
Analytical Chemistry Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique combines the separation capabilities of liquid chromatography with the detection sensitivity of mass spectrometry [7]. For γ-coniceine analysis, reversed-phase LC with C18 columns provides optimal separation, while MS detection enables precise quantification and structural confirmation [7].
  • Sample Preparation: Plant extracts or biological samples are typically extracted with methanol or ethanol, followed by solid-phase extraction cleanup to remove interfering compounds [7].
  • Chiral Separation: For stereochemical analysis, chiral stationary phases or derivatization with chiral reagents enables separation of enantiomers [1] [7].

Table: Comparison of Analytical Methods for γ-Coniceine

Method Applications Sensitivity Key Advantages
LC-MS/MS Quantification, metabolic studies High (ng/mL range) High specificity, can detect multiple alkaloids simultaneously [7]
GC-MS Volatile alkaloid analysis High Excellent for separation of complex mixtures [8]
Chiral HPLC Enantiomer separation Moderate Direct stereochemical analysis without derivatization [1]
In vitro bioassay Mechanism of action studies Compound-dependent Functional activity data, receptor specificity [1]

Research Applications and Future Directions

The study of γ-coniceine and its stereochemical properties has significant implications across multiple scientific disciplines:

Toxicological Research
  • Risk Assessment: Understanding the stereoselective toxicity of γ-coniceine enables more accurate assessment of poison hemlock exposure risks to humans and livestock [1].
  • Antidote Development: Elucidation of the precise mechanism of action facilitates the development of targeted antidotes, such as specific nAChR antagonists [1].
Neuroscience Tools
  • Receptor Characterization: γ-Coniceine serves as a valuable tool compound for studying the structure and function of nicotinic acetylcholine receptors [1].
  • Structure-Activity Relationships: Comparative studies of γ-coniceine and its analogs provide insights into the structural requirements for nAChR binding and activation [1].
Pharmaceutical Applications
  • Drug Discovery: The nAChR target is relevant for developing therapeutics for neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction [1].
  • Natural Product Synthesis: The complex stereochemistry of γ-coniceine presents challenges for asymmetric synthesis, driving innovation in synthetic methodology [1].

Recent advances in transcriptome analysis of Conium maculatum have identified candidate genes for the complete biosynthetic pathway of γ-coniceine [3] [5]. This genetic information opens possibilities for metabolic engineering of the pathway in heterologous systems, enabling sustainable production of these compounds for pharmaceutical research without cultivating toxic plants.

Future research directions should focus on:

  • Crystal structure determination of γ-coniceine bound to nAChR to visualize precise binding interactions
  • Development of selective antagonists based on the stereochemical requirements revealed by γ-coniceine studies
  • Exploration of synthetic analogs with modified toxicity profiles for potential therapeutic applications
  • Heterologous pathway expression in microbial hosts for sustainable production of these alkaloids

Conclusion

References

MALDI-MSI analysis of gamma-Coniceine spatial distribution

Author: Smolecule Technical Support Team. Date: February 2026

MALDI-MSI for Plant Metabolite Analysis: An Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful label-free technique that enables the in-situ visualization of the spatial distribution of molecules, such as metabolites, directly on thin tissue sections [1]. This allows researchers to simultaneously determine "what, how much, and where" specific compounds are located within a biological sample [2].

For the analysis of specialized plant metabolites like the alkaloid gamma-Coniceine, MALDI-MSI offers a significant advantage. It can map its distribution without the need for prior isolation or labeling, which is crucial for understanding its role in plant defense, its potential toxicity, and its synthesis pathways [3]. This protocol is designed to guide researchers through the key steps for a successful MALDI-MSI analysis of this compound in plant tissues such as poison hemlock (Conium maculatum).

MSI Technology Comparison for Metabolite Imaging

Selecting the appropriate Mass Spectrometry Imaging technology is a critical first step. The following table compares the two most common ambient ionization techniques used in spatial metabolomics, MALDI-MSI and DESI-MSI, to help you evaluate their suitability for your project [4] [5] [2].

Parameter MALDI-MSI DESI-MSI
Ionization Principle Matrix-assisted laser desorption/ionization [4] Desorption electrospray ionization [4]
Operating Environment Vacuum [4] Ambient [4] [5]
Spatial Resolution High (can achieve <10 µm; down to 1.4 µm with AP-MALDI) [4] [5] Lower (typically 50-200 µm) [4]
Sample Preparation Requires matrix deposition [4] [1] Minimal preparation; no matrix required [4] [5]
Key Advantages High spatial and mass resolution; reliable for small samples [4] High-throughput; ambient conditions allow for faster analysis and potential real-time diagnosis [4] [5]
Major Limitations Matrix ions can interfere with low-weight molecules (<600 Da); risk of analyte delocalization [4] [5] Lower spatial resolution and sensitivity compared to MALDI [4]
Typical Detected Metabolites ~1500 [2] 1000-1200 [2]

For imaging a specific, low-mass alkaloid like this compound with high spatial detail, MALDI-MSI is the recommended technique due to its superior spatial resolution.

Detailed MALDI-MSI Experimental Protocol

The following workflow outlines the critical steps for preparing and analyzing plant tissue sections using MALDI-MSI, optimized based on current methodologies [1] [6] [7].

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Validation Tissue Harvesting & Freezing Tissue Harvesting & Freezing Cryosectioning Cryosectioning Tissue Harvesting & Freezing->Cryosectioning Mounting on ITO Slide Mounting on ITO Slide Cryosectioning->Mounting on ITO Slide Matrix Application Matrix Application Mounting on ITO Slide->Matrix Application MALDI-MSI Data Acquisition MALDI-MSI Data Acquisition Matrix Application->MALDI-MSI Data Acquisition Data Analysis & Validation Data Analysis & Validation MALDI-MSI Data Acquisition->Data Analysis & Validation

Sample Preparation [1]
  • Tissue Harvesting and Freezing: Rapidly harvest the plant tissue (e.g., stem, leaf, root) and immediately flash-freeze it in liquid nitrogen to preserve the metabolic state and prevent molecular degradation.
  • Cryosectioning: Embed the frozen tissue in a supporting medium like gelatin. Section the tissue into thin slices (typically 10-20 μm thickness) using a cryostat at -20°C.
  • Mounting: Thaw-mount the sections onto pre-chilled Indium Tin Oxide (ITO)-coated glass slides, which are conductive and essential for the MSI process. The slides should be slowly warmed from below to adhere the tissue.
Matrix Application [1] [6] [8]

The choice of matrix and application method is critical for analyte ionization and spatial integrity.

  • Matrix Selection: For small molecules like this compound, common matrices include DHB (2,5-dihydroxybenzoic acid) or 9-AA (9-aminoacridine) [2]. A recent advancement involves acidifying the matrix solution (e.g., with 5% formic acid) to enhance detection efficiency and image quality [9].
  • Application Method:
    • Sublimation: This solvent-free method produces a homogeneous layer of small matrix crystals, which is crucial for high spatial resolution and minimizing analyte delocalization [1] [6]. A typical protocol involves subliming 50 mg of CHCA at 170°C for 10 minutes [8].
    • Post-Sublimation Treatment: After sublimation, briefly dip the slide into an ice-cold solution of 100 mM ammonium phosphate monobasic (AmP) to enhance peptide and metabolite signal intensity [8].
Data Acquisition and Analysis [4] [10] [2]
  • Instrument Setup: Load the slide into a MALDI mass spectrometer (e.g., a time-of-flight instrument). Set the desired spatial resolution (pixel size); for single-cell level mapping, a resolution of 5-20 μm is achievable [6] [7].
  • Spectral Acquisition: The instrument will raster the laser across the tissue, collecting a mass spectrum at each pixel. The m/z range should be set to cover the expected mass of this compound.
  • Data Processing: Use specialized software (e.g., SCiLS Lab) to generate ion images by plotting the intensity of a specific m/z value against its spatial coordinates.
  • Metabolite Identification: Cross-reference the accurate mass obtained from MSI with a custom database or by using LC-MS/MS analysis of adjacent tissue slices for definitive identification [2].
  • Validation: Be aware that signal intensity in MALDI-MSI can be influenced by factors like ion suppression. For quantitative validation, correlate MSI data with laser microdissection followed by quantitative nano-HPLC-MS on regions of interest [10].

Key Quantitative Parameters for MALDI-MSI

The following table summarizes critical performance metrics to consider when planning and executing a MALDI-MSI experiment for spatial metabolomics [4] [2].

Parameter Typical Range/Value in MALDI-MSI
Spatial Resolution 1 - 100 μm ( routinely <10 μm for metabolites) [4] [2]
Mass Range 70 - 1000 Da (covers most metabolites) [2]
Detection Time (per cm²) ~11 minutes at 100 μm resolution [2]
Number of Metabolites Detected Up to ~1500 [2]
Tissue Section Thickness 10 - 20 μm [1]

Key Applications and Advantages

Applying this protocol to this compound analysis provides several key insights:

  • Toxicology Research: Precisely localize this compound within different plant organs (seeds, leaves, stems) to identify accumulation "hotspots," which is vital for risk assessment [3].
  • Plant Defense Studies: Correlate the spatial distribution of this compound with feeding damage or fungal invasion to validate its role as a phytoanticipin or phytoalexin [3].
  • Biosynthetic Pathway Elucidation: Resolve the distribution of this compound and its potential precursors at a cellular level to infer and locate key steps in its biosynthetic pathway [7].

The primary advantage of using MALDI-MSI over techniques like DESI-MSI for this application is its superior spatial resolution, which is necessary to resolve distribution patterns at a cellular level within plant tissues [4].

References

on-tissue derivatization for gamma-Coniceine mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Protocol for On-Tissue Derivatization in MSI

This protocol is adapted from methods used for visualizing short-chain fatty acids and other metabolites, which share similar challenges with volatility and ionization efficiency as gamma-Coniceine might present [1].

1. Tissue Section Preparation

  • Sample Collection & Freezing: Fresh tissue samples should be collected and immediately frozen, ideally using a method like embedding in a 2% carboxymethylcellulose solution to preserve tissue integrity and avoid ice crystal formation [1].
  • Cryosectioning: Using a cryostat microtome (e.g., set to -20°C), prepare thin tissue sections (recommended 10-μm thick). Mount these sections on indium tin oxide (ITO)-coated glass slides, which are conductive and necessary for MALDI-MSI analysis [1].
  • Section Drying & Storage: After sectioning, dry the mounted tissues inside the cryostat chamber for an extended period (e.g., 2 days) to minimize volatility of target analytes. Store slides at -80°C in a sealed container with desiccant (e.g., silica gel) to prevent moisture absorption and analyte degradation. It is critical to avoid vacuum drying the sections [1].

2. On-Tissue Chemical Derivatization This step is crucial for converting this compound into a more easily ionizable and less volatile form.

  • Derivatization Reagent Preparation: Prepare a fresh solution in acetonitrile (AcCN) containing:
    • TMPA (N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-amine iodide): A derivatizing agent that targets carboxylic acids and other functional groups, converting them into a quaternary amine. Suggested concentration: 2 mM [1].
    • HATU (1-[(dimethylamino)(dimethylimino)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine-3-oxide hexafluorophosphate): An activator that facilitates the coupling reaction. Suggested concentration: 2 mM [1].
    • 4-MM (4-methylmorpholine): A base that acts as a catalyst for the reaction. Suggested concentration: 2 mM [1].
  • Reagent Application: Apply the reagent solution uniformly over the tissue section using a automated sprayer like the iMLayer AERO. Parameters can include a nozzle-to-target distance of 5 cm, track speed of 40 mm/sec, and nitrogen gas pressure of 0.2 MPa [1].
  • Derivatization Reaction: After application, incubate the slides in a closed container saturated with AcCN vapor at room temperature (e.g., 23°C) for several hours (e.g., 4 hours) to allow the reaction to proceed to completion [1].

3. Matrix Application The matrix assists in the desorption and ionization of the derivatized analyte during MALDI.

  • Matrix Selection: Common matrices for positive ion mode MSI include α-Cyano-4-hydroxycinnamic acid (CHCA) or 1,5-Diaminonaphthalene (1,5-DAN) [1].
  • Matrix Deposition:
    • Sublimation: For CHCA, sublimation at 250°C under vacuum can provide a highly uniform layer. A thickness of 0.7 μm is a good target [1].
    • Spraying: Alternatively, a matrix like 1,5-DAN can be sprayed as a solution (e.g., 20 mg/mL in methanol) using an airbrush [1].

4. MALDI-MSI Data Acquisition Acquire mass spectra using a MALDI mass spectrometer equipped with an atmospheric pressure ion source, as this is better suited for detecting labile or derivatized compounds [1].

  • Ion Mode: Operate in positive ion mode as the derivatization with TMPA introduces a quaternary amine group, which ionizes efficiently in this mode [1].
  • Mass Range: Set an appropriate m/z range based on the expected mass of the derivatized this compound adduct (e.g., m/z 200-500) [1].
  • Spatial Resolution: Adjust the laser pitch and diameter to achieve the desired spatial resolution (e.g., 10, 25, or 50 μm) [1].
  • Instrument Settings: The desolvation line (DL) temperature should be set high (e.g., 290°C) to aid in desolvation. Acquire mass spectra with a sufficient number of laser shots per pixel (e.g., 50 shots at 1000 Hz) [1].

5. Data Analysis and Validation

  • Image Generation: Use specialized software (e.g., IMAGERE) to visualize the spatial distribution of the derivatized this compound ion signal and superimpose these images with histological stains like hematoxylin and eosin (H&E) [1].
  • Method Validation: Validate the findings by analyzing tissue sections with known amounts of this compound and using other analytical techniques, such as LC-MS/MS on tissue extracts, to confirm identity and quantity [2].

Key Experimental Parameters and Reagents

The following tables summarize the critical information from the protocol for easy reference.

Table 1: Key Reagents for On-Tissue Derivatization

Reagent Role in Derivatization Example Concentration Solvent
TMPA Derivatizing agent; adds a permanent charge 2 mM [1] Acetonitrile
HATU Activator; facilitates covalent bonding 2 mM [1] Acetonitrile
4-Methylmorpholine Base; catalyzes the reaction 2 mM [1] Acetonitrile
Alpha-Cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix 300 mg for sublimation [1] -
1,5-Diaminonaphthalene (1,5-DAN) MALDI matrix 20 mg/mL [1] Methanol

Table 2: Critical Instrument Parameters for MALDI-MSI

Parameter Recommended Setting Notes
Ion Source Atmospheric Pressure (AP) Preferred for labile compounds [1]
Ion Mode Positive Targets the quaternary amine group from TMPA [1]
Mass Range m/z 200-500 Should cover the mass of the derivatized analyte [1]
Spatial Resolution 10-50 μm Adjust based on study requirements [1]
Laser Shots/Pixel 50 At a frequency of 1000 Hz [1]
DL Temperature 290°C Aids in desolvation [1]

Workflow and Data Analysis Diagrams

The following diagrams, generated with Graphviz, illustrate the core experimental workflow and the subsequent data analysis and validation process.

G tissue_prep Tissue Sectioning and Mounting drying Controlled Drying (-20°C, 2 days) tissue_prep->drying derivatization On-Tissue Derivatization drying->derivatization matrix_app Matrix Application (Sublimation/Spray) derivatization->matrix_app msi_acquisition MALDI-MSI Data Acquisition matrix_app->msi_acquisition data_processing Spectral Processing and Image Generation msi_acquisition->data_processing coregistration Image Co-registration and Analysis data_processing->coregistration histology Histological Staining (H&E) histology->coregistration validation Method Validation (LC-MS/MS, Standards) coregistration->validation

Diagram 1: On-Tissue Derivatization MSI Workflow. This chart outlines the key steps from tissue preparation to data acquisition.

G raw_data Raw MSI Spectral Data preprocessing Data Preprocessing (Normalization, Peak Picking) raw_data->preprocessing image_gen Select Ion Image Generation preprocessing->image_gen overlay Overlay MS Image with H&E Image image_gen->overlay he_stain H&E Staining on Same Section he_stain->overlay interpretation Biological Interpretation overlay->interpretation

Diagram 2: Data Analysis and Validation Pathway. This chart shows the process from raw data to biological insight through image integration.

Important Considerations for Method Development

Developing a robust protocol for a new analyte like this compound requires careful optimization and validation.

  • Chemical Specificity: The protocol above uses reagents (TMPA/HATU) known to target carboxylic acid groups [1]. Your first step should be to confirm the presence of a suitable reactive group (e.g., a secondary amine) in the this compound molecule. You may need to explore different derivatization agents.
  • Spatial Resolution: The chosen spatial resolution is a trade-off between analytical sensitivity and molecular detail. Higher resolution (e.g., 10 μm) reveals finer structures but requires more laser shots and longer acquisition times, potentially leading to signal degradation for low-abundance analytes [1].
  • Quantitative Potential: While MSI is often considered semi-quantitative, absolute quantification is challenging. For accurate quantification, you should prepare a calibration curve using control tissue spotted with known concentrations of this compound and processed identically to your samples [2].
  • Troubleshooting: If signal intensity is low, check the completeness of the derivatization reaction and the uniformity of the matrix coating. High background noise can often be mitigated by optimizing the washing steps after derivatization or using a different matrix compound [3].

References

Comprehensive Application Notes and Protocols on Coniferyl Aldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of Coniferyl Aldehyde

Coniferyl aldehyde (also known as ferulaldehyde), with the CAS number 458-36-6, is a phenolic aldehyde with the molecular formula C₁₀H₁₀O₃ and a molar mass of 178.187 g·mol⁻¹ [1] [2]. It is a derivative of cinnamaldehyde featuring 4-hydroxy and 3-methoxy substituents and is a major precursor in lignin biosynthesis [1]. This compound is a natural phenolic phytochemical present in the peels of fruits and vegetables, as well as in the bran of grains, seeds, and leaves of various plant species [3].

Key Physicochemical Properties

The table below summarizes the key physicochemical properties of coniferyl aldehyde [1] [2].

  • Physical State: Solid at room temperature [2]
  • Melting Point: 80-82°C [1] [2]
  • Boiling Point: 338.8±27.0 °C at 760 mmHg [2]
  • Density: 1.2±0.1 g/cm³ [2]
  • Flash Point: 136.8±17.2 °C [2]
  • Safety: Classified as an irritant (GHS07) [2]

Detailed Experimental Protocols and Bioassays

This section outlines established experimental methodologies used to investigate the biological activities of coniferyl aldehyde.

Protocol: Anti-inflammatory Assessment in RAW264.7 Macrophage Cells

This protocol evaluates the anti-inflammatory effects of coniferyl aldehyde in vitro, particularly its role in inhibiting LPS-induced apoptosis and inflammation [4].

  • Cell Line: RAW264.7 murine macrophage cells.
  • Test Compound: Coniferyl aldehyde. A stock solution is typically prepared in DMSO and diluted in cell culture medium to the required concentrations, ensuring the final DMSO concentration does not exceed 0.1% (v/v).
  • Procedure:
    • Cell Seeding and Culture: Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
    • Pre-treatment: Pre-treat cells with varying concentrations of coniferyl aldehyde (e.g., 10 µM, 50 µM) for a set period (e.g., 2 hours).
    • Inflammation Induction: Stimulate the cells with bacterial lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
    • Incubation and Harvest: Incubate the cells for a predetermined time (e.g., 24 hours), then collect the culture supernatant and cell lysates for analysis.
  • Downstream Analysis:
    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits [4].
    • Protein Analysis: Perform Western blot analysis to detect the expression and phosphorylation of key proteins in the PKCα/β II/Nrf-2/HO-1 and JAK2 signaling pathways [4].
    • Apoptosis Assay: Assess apoptotic activity via methods like flow cytometry (Annexin V/PI staining) or caspase activity assays.
Protocol: Anti-arthritic Efficacy in Adjuvant Arthritis (AA) Rat Model

This in vivo protocol assesses the therapeutic potential of coniferyl aldehyde, alone and in combination with methotrexate, for rheumatoid arthritis [3].

  • Animals: Groups of rats (e.g., n=7-8).
  • Induction of Arthritis: Administer a single intradermal injection of complete Freund's adjuvant (CFA) at the base of the tail to induce adjuvant arthritis.
  • Treatment Groups:
    • CO: Healthy control group.
    • AA: Arthritic, untreated group.
    • AA-MTX: Arthritic group treated with methotrexate (e.g., 0.3 mg/kg, orally, twice a week).
    • AA-FRA: Arthritic group treated with coniferyl aldehyde (e.g., 15 mg/kg, daily, p.o.).
    • AA-FRA-MTX: Arthritic group receiving combination therapy.
  • Duration: The study typically lasts 28 days.
  • Evaluation Parameters:
    • Body Weight Change: Measured weekly.
    • Hind Paw Volume: Measured by plethysmography to quantify edema.
    • Arthritic Score: A clinical score based on redness, swelling, and deformity of the joints.
    • Plasma Biomarkers: Levels of IL-1β, IL-17, and MMP-9 are determined via ELISA or multiplex assays on days 14 and 28.
    • Spleen Analysis: Gamma-glutamyl transferase (GGT) activity and IL-1β mRNA expression are measured in spleen tissue at the endpoint.

Quantitative Data Summary

The experimental data from the cited studies are consolidated into the following tables for easy comparison.

Efficacy in Adjuvant Arthritis Model

Table 1: Effects of coniferyl aldehyde (FRA) and methotrexate (MTX) on body weight, paw volume, and arthritic score in rats. Data presented as Mean ± SEM. Significance: *P < .05 vs CO; + P < .05 vs AA; # P < .05 vs AA-MTX [3].

Parameter Group Day 14 Day 21 Day 28
Change of Body Weight (g) CO (Control) 68.6 ± 5.9 86.0 ± 7.0 98.1 ± 8.3
AA (Arthritic) 38.8 ± 6.0* 31.0 ± 5.3* 48.1 ± 6.6*
AA-MTX 67.3 ± 5.0+ 52.4 ± 7.5 51.1 ± 6.0
AA-FRA 36.2 ± 8.0 22.9 ± 4.6 42.8 ± 4.3
AA-FRA-MTX 56.8 ± 6.4 64.2 ± 10.5+ 67.0 ± 13.4
Change of Hind Paw Volume (%) CO (Control) 8.3 ± 0.9 13.4 ± 2.0 12.8 ± 1.8
AA (Arthritic) 47.1 ± 6.4* 80.2 ± 9.0* 60.7 ± 7.4*
AA-MTX 18.5 ± 5.2+ 44.9 ± 9.2+ 56.6 ± 11.2
AA-FRA 30.5 ± 8.7 65.0 ± 12.3 50.3 ± 8.6
AA-FRA-MTX 13.1 ± 1.4+ 24.1 ± 7.8+ 36.9 ± 10.5
Arthritic Score (points) AA (Arthritic) 16.3 ± 0.9 21.3 ± 1.2 21.3 ± 1.1
AA-MTX 14.4 ± 0.7 19.3 ± 0.9 20.5 ± 1.1
AA-FRA 13.6 ± 0.9 18.0 ± 1.3 19.4 ± 1.2
AA-FRA-MTX 10.9 ± 0.6+++/# 14.1 ± 1.3++/# 15.9 ± 1.6+
Effects on Inflammatory Biomarkers

Table 2: Impact of coniferyl aldehyde (FRA) and methotrexate (MTX) on key inflammatory biomarkers in plasma and spleen [3].

Parameter Group Day 14 Day 28
IL-1β in Plasma (pg/mL) CO (Control) 11.5 ± 4.6 13.5 ± 2.1
AA (Arthritic) 95.1 ± 19.1* 36.6 ± 7.5*
AA-MTX 28.2 ± 6.3+ 43.4 ± 6.2
AA-FRA 18.5 ± 6.8+ 28.7 ± 6.4
AA-FRA-MTX 8.5 ± 2.7+ 32.1 ± 5.9
IL-17 in Plasma (pg/mL) CO (Control) 4.8 ± 0.6 3.4 ± 0.2
AA (Arthritic) 98.0 ± 13.6* 26.6 ± 3.5*
AA-MTX 32.5 ± 5.2+ 24.0 ± 3.5
AA-FRA 74.8 ± 19.9 36.0 ± 6.8
AA-FRA-MTX 42.3 ± 4.6+ 31.7 ± 5.6
Spleen GGT Activity (nmol/min/g) CO (Control) - 21.8 ± 1.1
AA (Arthritic) - 56.2 ± 3.5*
AA-MTX - 40.2 ± 4.2+
AA-FRA - 45.0 ± 2.1
AA-FRA-MTX - 20.0 ± 2.0+++/###

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow related to coniferyl aldehyde's anti-inflammatory action.

Anti-inflammatory Signaling Pathway

This diagram outlines the molecular mechanism by which coniferyl aldehyde suppresses inflammation in macrophages, as identified in research [4].

G LPS LPS PKC PKC LPS->PKC Activates CA CA CA->PKC Modulates Cytokines Cytokines CA->Cytokines Directly Suppresses Nrf2 Nrf2 PKC->Nrf2 Phosphorylates HO1 HO1 Nrf2->HO1 Induces HO1->Cytokines Inhibits Apoptosis Apoptosis HO1->Apoptosis Inhibits

Anti-inflammatory Mechanism of Coniferyl Aldehyde. The diagram shows how Coniferyl Aldehyde (CA) inhibits LPS-induced inflammation and apoptosis in macrophages by modulating the PKC/Nrf-2/HO-1 pathway and directly suppressing pro-inflammatory cytokine release [4].

In Vivo Anti-Arthritic Study Workflow

This flowchart provides a clear overview of the experimental protocol for evaluating coniferyl aldehyde in an adjuvant-induced arthritis model [3].

G Start Study Initiation (Rat Groups) Induce Induce Arthritis (CFA Injection) Start->Induce Treat Administer Treatments (28 days) Induce->Treat Monitor Weekly Monitoring Treat->Monitor Body Weight Paw Volume Arthritic Score Sacrifice Terminal Analysis (Day 28) Treat->Sacrifice Monitor->Treat Weekly Analysis Sample Analysis Sacrifice->Analysis Plasma & Spleen Cytokines, GGT, mRNA

In Vivo Anti-Arthritic Study Design. The workflow outlines the key stages of the adjuvant arthritis (AA) rat model, from induction and treatment to final analysis [3].

Conclusion and Research Implications

The data from these application notes firmly establish coniferyl aldehyde as a compound with significant anti-inflammatory and immunomodulatory potential. Its efficacy in both cellular models and a complex in vivo arthritis model, particularly when used in combination with methotrexate, highlights its relevance for further research in drug development, especially for inflammatory and autoimmune conditions like rheumatoid arthritis. The detailed protocols provided here can serve as a robust foundation for scientists aiming to reproduce these findings or explore the compound's effects in other disease contexts.

References

GC-MS analysis protocols for gamma-Coniceine detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to γ-Conicee and GC-MS

γ-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum). It acts as an agonist on human fetal muscle-type nicotinic acetylcholine receptors. Toxicological studies rank its potency as greater than that of N-methylconiine enantiomers, with a reported in vivo lethality (LD₅₀) in mice of 4.4 mg/kg [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures [3] [4]. The combination of retention time from GC and the unique mass spectrum from MS provides a high degree of confidence in compound identification, making GC-MS a "gold standard" in forensic and toxicological analysis [3].

Proposed GC-MS Protocol for γ-Coniceine Analysis

The following protocol is adapted from general GC-MS/MS methodologies for alkaloid-like compounds and food contaminant analysis [5] [6].

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is suitable for extracting γ-Conicee from complex biological matrices.

  • Materials: Acetonitrile (MeCN), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and a suitable internal standard.
  • Procedure:
    • Homogenize the sample (e.g., plant material or tissue).
    • Weigh 2.0 g of homogenized sample into a centrifuge tube.
    • Add 10 mL of acetonitrile and the internal standard.
    • Shake vigorously for 1 minute.
    • Add 4 g of MgSO₄ and 1 g of NaCl, then immediately shake vigorously for another minute to prevent salt agglomeration.
    • Centrifuge at >4000 rpm for 5 minutes.
  • Clean-up: For fatty samples, a dispersive Solid-Phase Extraction (d-SPE) clean-up using primary secondary amine (PSA) sorbent and MgSO₄ is recommended to remove co-extractives like lipids and organic acids [6].
Instrumental Configuration

The table below summarizes the suggested instrumental parameters, optimized for a GC-triple quadrupole MS/MS system.

Table 1: Suggested GC-MS/MS Instrument Parameters

Parameter Category Specification
Gas Chromatograph
Column Fused-silica capillary column (e.g., 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [3] [5]
Inlet Temperature 250 °C [5]
Carrier Gas & Flow Helium, constant flow mode at 1.4 mL/min [5]
Oven Temperature Program Initial 50 °C (hold 1 min), ramp to 280 °C at 12-15 °C/min, final hold 5-10 min [5]
Injection Volume 1 µL, splitless mode
Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV [3] [4]
Ion Source Temperature 230 °C [5]
Transfer Line Temp. 280 °C [5]
Acquisition Mode Selected Reaction Monitoring (SRM) for highest sensitivity and selectivity [5]
Data Analysis Use mass spectral libraries (e.g., NIST) for initial identification and confirm with analytical standards [3]
Data Acquisition and Analysis
  • Full Scan Mode: Use for initial method development and unknown screening. A typical mass range is m/z 35-700 [4] [5]. The mass spectrum of γ-Conicee should be compared against reference libraries for identification.
  • Selected Reaction Monitoring (SRM): For high-sensitivity quantitative analysis, use SRM. This involves selecting a specific precursor ion from γ-Conicee and monitoring one or more characteristic product ions. This significantly reduces background noise [5].
  • Quantification: Use the internal standard method for accurate quantification. Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

The following workflow diagram outlines the complete analytical procedure:

G Start Start Sample Analysis Prep Sample Preparation (QuEChERS Extraction) Start->Prep Clean d-SPE Clean-up Prep->Clean Inject GC Injection and Chromatographic Separation Clean->Inject Ionize MS Ionization (EI, 70 eV) Inject->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Ion Detection Analyze->Detect Data Data Analysis & Quantification Detect->Data

Critical Method Optimization Points

  • Column Selection: The choice of a standard non-polar or low-polarity column (e.g., 5% phenyl) is appropriate. For more polar analytes, a mid-polarity column (e.g., 50% phenyl) could improve peak shape and separation [5].
  • Ionization: While EI is standard and provides reproducible, library-searchable fragmentation spectra, it can cause extensive fragmentation of the molecular ion. If a molecular ion signal is required for confirmation, Chemical Ionization (CI) with methane or ammonia can be used as a "softer" ionization technique to yield a more abundant molecular ion [3].
  • Tandem MS (MS/MS): For complex matrices or very low detection limits, using a triple quadrupole MS in SRM mode is highly recommended. It provides superior selectivity and sensitivity by filtering out chemical noise [5].

Summary of Quantitative Toxicological Data

The following table summarizes the key relative potency and toxicity data for γ-Conicee and related compounds from the literature [1] [2].

Table 2: Relative Potencies and Toxicities of Poison Hemlock Alkaloids

Compound In Vitro Relative Potency (nAChR) In Vivo Lethality (LD₅₀ in mice, mg/kg)
γ-Coniceine Highest 4.4
(-)-N-Methylconiine Intermediate 16.1
(±)-N-Methylconiine Intermediate 17.8
(+)-N-Methylconiine Lowest 19.2

Key Takeaways for Analysis

  • γ-Conicee is significantly more toxic than other related alkaloids like N-methylconiine, and its analysis requires a highly sensitive and specific method like GC-MS/MS [1] [2].
  • A robust sample preparation method like QuEChERS is essential for cleaning up complex biological samples prior to analysis [6].
  • For definitive identification and quantification, the use of an authenticated analytical standard of γ-Conicee is indispensable for method validation, even though it was not explicitly mentioned in the search results.

References

Application Note: Extraction and Analysis of Piperidine Alkaloids from Conium maculatum

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Conium maculatum (poison hemlock) produces toxic piperidine alkaloids, primarily γ-coniceine and coniine, which pose significant risks to livestock and humans [1]. Gamma-coniceine is the first biogenic toxin in the coniine pathway and a key marker of plant toxicity [2]. This document details a validated method for the extraction and thin-layer chromatographic (TLC) analysis of these alkaloids from plant foliage, and suggests advanced techniques for enhanced purification and quantification.

2. Validated TLC Extraction and Analysis Protocol

The following is a method adapted from a published research paper for the extraction and quantification of γ-coniceine and coniine [1].

  • 2.1. Reagents and Materials

    • Plant Material: Conium maculatum foliage.
    • Chemicals: Sulfuric acid, Chloroform, Dragendorff's spray reagent.
    • Standards: Pure γ-coniceine and coniine.
    • Equipment: TLC plates, chromatography chamber, mortar and pestle, separating funnels.
  • 2.2. Step-by-Step Extraction Procedure

    • Extraction: Extract the alkaloids from the plant foliage using an aqueous sulfuric acid solution.
    • Basification and Partitioning: Adjust the pH of the aqueous extract to 9 and exhaustively extract with chloroform.
    • Concentration: Partly evaporate the combined chloroform extract without drying completely to avoid alkaloid loss.
  • 2.3. TLC Analysis and Quantification

    • Spotting: Apply the concentrated chloroform extract and standard solutions onto a TLC plate.
    • Development: Develop the plate in an appropriate solvent system (the specific mobile phase was not detailed in the available excerpt).
    • Detection: Spray the developed plate with Dragendorff's reagent to visualize the alkaloid spots.
    • Quantification: Perform quantification by visually comparing the intensity of the color of the sample spots with that of the corresponding standards. Alternatively, regression equations from standard additions can be used for calculation.
  • 2.4. Method Performance Data The table below summarizes the validation data for this TLC method [1].

Alkaloid Average Recovery Regression Equation (y = recovery, x = addition) Detection Limit (μg/spot)
Coniine 92.0 ± 3.5% y = -0.761 + 1.051x 0.93 1.7 μg
γ-Coniceine 82.6 ± 3.9% y = -0.193 + 0.863x 0.93 0.7 μg

3. Complementary and Advanced Methodologies

For researchers requiring higher sensitivity, resolution, or preparative-scale purification, the following techniques are recommended based on general analytical principles and the context of Conium research.

  • 3.1. High-Performance Liquid Chromatography (HPLC) HPLC is a powerful and versatile technique for separating complex mixtures with high resolution, accuracy, and reproducibility [3] [4]. For alkaloid analysis, Reversed-Phase (RP)-HPLC is often the method of choice.

    • Principle: Separation is based on the hydrophobicity of the analytes [3] [5].
    • Suggested Stationary Phase: C8 or C18 bonded silica column.
    • Suggested Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The acidic modifiers help improve peak shape for basic compounds like alkaloids.
    • Detection: UV detection at low wavelengths (e.g., 210-260 nm) or Mass Spectrometry (MS) for definitive identification and higher sensitivity.
  • 3.2. Solid-Phase Extraction (SPE) for Sample Clean-up Prior to HPLC or GC analysis, a solid-phase extraction step can be incorporated after the initial liquid-liquid extraction to remove co-extracted plant pigments and organic acids, thereby reducing matrix interference.

    • Principle: Cation-exchange SPE cartridges can be used to selectively retain the basic alkaloids. After washing away impurities, the alkaloids are eluted with an organic solvent containing a basic agent [3].

4. Biosynthetic Pathway Context Recent research has identified candidate genes for coniine biosynthesis in Conium maculatum using de novo transcriptome assembly [2]. The biosynthetic pathway is believed to begin with a fatty acid and proceed through a polyketide intermediate, which is then transaminated and cyclized to form γ-coniceine. This compound is subsequently reduced to form coniine. Understanding this pathway is crucial for metabolic engineering and regulating alkaloid levels. The following diagram illustrates this logical relationship.

G Start Fatty Acid / Polyketide Precursor Step1 Transamination & Cyclization Start->Step1 Intermediate This compound (First Biogenic Toxin) Step1->Intermediate Step2 Reduction Intermediate->Step2 End Coniine Step2->End

5. Experimental Workflow Diagram The integrated workflow for the extraction and analysis of this compound, combining the TLC method with advanced options, is summarized below.

G Plant Plant Tissue (Conium maculatum) Extract Acid Extraction & Chloroform Partitioning Plant->Extract TLC TLC Analysis with Dragendorff's Reagent Extract->TLC SPE SPE Clean-up (Cation-Exchange) Extract->SPE For Advanced Analysis Quant Visual or Regression Quantification TLC->Quant HPLC HPLC or GC-MS Analysis SPE->HPLC Data High-Resolution Identification & Quantification HPLC->Data

Key Considerations for Researchers

  • TLC Method Utility: The described TLC method is suitable for simple, precise, and accurate analysis, especially in resource-limited settings [1]. Its performance has been statistically validated.
  • Advanced Pathway Analysis: The identification of biosynthetic genes opens avenues for biotechnological production or genetic control of alkaloid levels in the plant [2].
  • Technique Selection: The choice between TLC and HPLC/GC-MS should be guided by the required level of sensitivity, specificity, and throughput for your specific application.

References

handling and storage of gamma-Coniceine in research laboratory

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties of γ-Coniceine

Understanding the basic properties of gamma-Coniceine is the first step in risk assessment. The table below summarizes key data [1] [2] [3]:

Property Value / Description
Common Name This compound
CAS Number 1604-01-9 [1] (Note: another CAS, 538-90-9, is also cited [2])
Molecular Formula C₈H₁₅N [1] [2] [3]
Molecular Weight 125.21 g/mol [1] [2] [3]
Physical Description Colorless liquid with a characteristic odor similar to coniine [2]
Boiling Point 171°C at 760 mmHg [1] [2] [3]
Density 0.91 g/cm³ [1] [3]
Flash Point 48.5°C [1] [3]
Vapor Pressure 1.9 mmHg at 25°C [1]
pKa 10.12 (Predicted) [2]

Toxicity and Health Hazards

This compound is highly toxic. The following table outlines its acute toxicity data from animal studies [4] [5] [2]:

Route of Exposure Species LD₅₀ Source
Oral (orl) Mouse 12 mg/kg [2] [3]
Subcutaneous (scu) Mouse 12 mg/kg [3]
Intravenous (ivn) Mouse 2.6 mg/kg [3]
In Vivo Lethality Mouse 4.4 mg/kg [4] [5]

Hazard Summary:

  • High Acute Toxicity: The very low LD₅₀ values across different exposure routes confirm high toxicity [4] [3].
  • Stereoselective Potency: Research indicates that this compound is a more potent agonist on human nicotinic acetylcholine receptors than other related alkaloids like N-methylconiine [4] [5].
  • Other Hazards: It is identified as an experimental teratogen. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ) [3].

Analytical Protocol: TLC Analysis from Plant Material

While direct handling protocols are sparse, a published Thin-Layer Chromatography (TLC) method for analyzing this compound and coniine in Conium maculatum foliage can serve as a reference for laboratory analysis [6]. The workflow is as follows:

A Acid Extraction B Alkalification to pH 9 A->B C Chloroform Extraction B->C D Concentrate Extract C->D E TLC Spotting D->E F Chromatography E->F G Dragendorff's Reagent F->G H Visual Quantification G->H

Detailed Procedure [6]:

  • Extraction:
    • Create an aqueous sulfuric acid extract from Conium maculatum foliage.
    • Adjust the pH of the extract to 9.
    • Extract the alkaloids exhaustively with chloroform.
    • Partly evaporate the chloroform extract to concentrate it.
  • TLC Analysis:
    • Spot the concentrated extract onto a TLC plate alongside standard solutions of this compound and coniine.
    • Develop the plate in a suitable chromatography chamber.
    • Detect the alkaloids by spraying the plate with Dragendorff's reagent.
  • Quantification:
    • Perform quantification by visually comparing the intensity of the color of the sample spots with that of the standard spots.
    • The method has a reported average recovery of 82.6 ± 3.9% for this compound and a detection limit of 0.7 μg per spot [6].

Inferred Handling and Storage Guidelines

The following guidelines are synthesized from its known properties and general lab safety practices for highly toxic compounds, as specific MSDS were not located.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place [3]. Storage should be clearly separated from foodstuff containers or incompatible materials [3]. Given the low flash point of 48.5°C, it should be kept away from heat, sparks, and open flames [1] [3].

Handling: All procedures should be conducted in a fume hood to prevent inhalation of vapors. Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves (chemical-resistant), lab coat, and safety goggles. Given the high toxicity via skin contact (subcutaneous LD₅₀), preventing dermal exposure is critical [3].

Emergency Response: In case of a spill, evacuate the area immediately and allow trained personnel to handle decontamination. Absorb spills with a suitable inert material. Heating to decomposition must be avoided as it releases toxic NOₓ fumes [3].

Research Context and Application Notes

  • High Potency Alert: Be aware that this compound is reported to be more potent than other alkaloids found in poison hemlock, such as N-methylconiine, both in vitro and in vivo [4] [5].
  • Research Focus: Current scientific interest involves understanding its biosynthetic pathway [7] and its stereoselective interaction with biological targets like nicotinic acetylcholine receptors [4]. Your work should align with these advanced research areas.

Conclusion

This compound is a substance that demands the highest level of respect and caution in the laboratory due to its high acute toxicity. While this document provides a foundation based on available research, you must consult your institution's Chemical Hygiene Officer and develop a specific, formal Standard Operating Procedure (SOP) that includes a comprehensive risk assessment before beginning any work with this compound.

References

Comprehensive Personal Protective Equipment Protocol for Gamma-Coniceine Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-Coniceine represents a significant occupational hazard in research settings due to its potent toxicity and chemical properties. As a piperidine alkaloid primarily found in poison hemlock (Conium maculatum), this compound demands rigorous safety protocols to protect researchers from potential exposure. The stereoselective potency of this compound, particularly its activity as an agonist at human fetal muscle-type nicotinic acetylcholine receptors, necessitates handling procedures that address its exceptional biological activity [1] [2]. With a mouse LD₅₀ of just 4.4 mg/kg demonstrated in vivo, this compound exhibits greater acute toxicity than related compounds like N-methylconiine, highlighting the critical importance of appropriate personal protective equipment (PPE) during experimental work [1] [2].

This document provides detailed application notes and protocols for PPE selection and usage specifically tailored to this compound research. The guidance integrates current toxicological data with established laboratory safety practices to create a comprehensive framework for researcher protection. By implementing these protocols, research institutions can establish a culture of safety that enables important scientific investigation while minimizing health risks to personnel. The recommendations address the complete experimental workflow from compound receipt to disposal, with special attention to procedures that present the highest potential exposure risks.

Hazard Identification and Risk Assessment

Chemical and Toxicological Profile

This compound (CAS# 538-90-9) is a colorless liquid with a characteristic alkaline property and molecular weight of 125.21 g/mol [3]. Its physical characteristics, including a predicted boiling point of 168.6±19.0°C and density of 0.904±0.06 g/cm³, contribute to its potential for aerosolization and environmental persistence [3]. The compound's predicted pKa of 10.12±0.10 indicates it exists predominantly in its free base form at physiological pH, enhancing its ability to cross biological membranes [3].

The primary toxicity mechanism involves agonist activity at nicotinic acetylcholine receptors, with documented stereoselective potency differences between enantiomers [1] [2]. In vitro studies demonstrate that this compound has greater potency than N-methylconiine enantiomers on human fetal muscle-type nicotinic acetylcholine receptors [1]. The relative lethality in mouse bioassays shows this compound (4.4 mg/kg) is substantially more toxic than (-)-N-methylconiine (16.1 mg/kg), (±)-N-methylconiine (17.8 mg/kg), or (+)-N-methylconiine (19.2 mg/kg) [1] [2].

Exposure Routes and Health Effects
  • Inhalation risks: this compound can form aerosols during liquid handling, weighing, and experimental procedures. The respiratory route presents particular concern due to the direct access to the bloodstream and rapid systemic distribution. Research activities involving powder forms, heating, or spray generation significantly increase inhalation potential.

  • Dermal absorption: The compound can penetrate intact skin, with gloved hand contact representing a common exposure scenario. Permeation rates vary significantly by glove material type, with extended contact time increasing total absorption. Studies of related alkaloids show that concentration-dependent penetration can occur even through appropriate barrier materials.

  • Accidental ingestion: Surface contamination transferring to hands, then to food or beverages represents the primary ingestion risk. The low LD₅₀ (4.4 mg/kg in mice) indicates that minute quantities can cause significant toxic effects [1] [2]. Symptoms progress from initial drowsiness and nausea to respiratory distress, convulsions, cyanosis, and potential death at higher exposures [3].

  • Ocular exposure: Splashes or aerosol contact with eyes can cause both local tissue damage and systemic absorption through the conjunctival mucosa. The alkaline nature of this compound may exacerbate tissue damage upon ocular contact.

Table: Toxicological Profile of this compound Based on Experimental Data

Parameter Value Reference Notes
Acute Oral Toxicity (Mouse LD₅₀) 4.4 mg/kg [1] [2] More toxic than related alkaloids
Receptor Potency Highest in piperidine alkaloid series [1] Human fetal muscle-type nAChR
Physical State Colorless liquid [3] Characteristic alkaline odor
Predicted pKa 10.12±0.10 [3] Impacts absorption characteristics

PPE Selection Criteria

Respiratory Protection

Respiratory protection represents the first line of defense against this compound exposure, particularly during procedures that may generate aerosols or vapors. Selection must consider both the particle size distribution of potential aerosols and the volatility characteristics of the compound itself. For most procedures involving liquid handling, a NIOSH-approved N95 respirator provides adequate protection against particulate aerosols. However, procedures involving heated solutions or concentrated volatile forms may require elastomeric half-face or full-face respirators with organic vapor cartridges combined with particulate filters [4].

The face seal integrity represents a critical factor in respiratory protection efficacy. Research facilities must implement formal respiratory protection programs that include fit testing, medical clearance, and training on proper donning and doffing techniques. For high-risk procedures such as aerosol generation for experimental purposes, powered air-purifying respirators (PAPRs) with high-efficiency particulate air (HEPA) filters provide enhanced protection by creating positive pressure within the facepiece [4]. The simulation-based analysis of PPE effectiveness demonstrates that proper design and fit can reduce exposure by over 80% compared to poorly fitting equipment [4].

Dermal Protection

Glove selection requires careful consideration of material compatibility and permeability. Double gloving with nitrile gloves (≥8-mil thickness) provides optimal protection during most procedures, with regular change intervals (at least hourly during continuous use) to prevent permeation. Thin latex gloves (≤4-mil) commonly used in general laboratory work provide insufficient protection and should be avoided. For procedures involving large volumes or extended contact times, chemical-resistant gloves (such as silver shield or butyl rubber) offer superior barrier properties.

Body protection should include disposable gowns or coveralls constructed of polypropylene or similar fluid-resistant materials. The design must provide complete coverage from neck to knees, with long sleeves having fitted cuffs that extend over the glove gauntlet. Full-body protection is indicated for procedures with splash potential or when working with larger volumes (>100 mL) of this compound solutions. For these situations, garments should meet ISO 16602 Class 3 or higher requirements for chemical protective clothing, with sealed seams and back closure designs to prevent penetration [5].

Table: PPE Selection Matrix for this compound Research Activities

Activity Type Respiratory Protection Hand Protection Body Protection Eye Protection
Weighing solids N95 respirator Double nitrile gloves (8-mil) Disposable gown + sleeve covers Safety goggles with seal
Liquid handling Elastomeric half-face with OV/P100 Butyl rubber gloves Chemical-resistant apron + gown Face shield + goggles
Aerosol generation PAPR with HEPA filtration Silver shield + nitrile gloves Full coverall (Type 3-B) Full facepiece respirator
Spill response Full-face respirator with OV/P100 Double chemical-resistant Encapsulating suit Integral to respirator
Waste handling N95 respirator Heavy-duty nitrile (15-mil) Disposable coverall Safety goggles
Eye and Face Protection

Eye protection must address both impact resistance and splash protection requirements. For most procedures, indirectly vented chemical splash goggles that form a continuous seal with the facial contours provide adequate protection. When working with volumes exceeding 10 mL or during procedures with high splash potential (such as mixing or sonication), full face shields that extend below the chin must be worn in combination with goggles [4]. Face shield design should incorporate anti-fog properties and adequate curvature to prevent liquids from flowing around the shield edges [4].

The visual clarity and unobstructed field of view represent critical factors in maintaining experimental precision while ensuring safety. Face shields with forehead sponges should be restricted to single-use applications when working with this compound, as these components cannot be adequately decontaminated [4]. Modern face shield designs evaluated through computer-aided evaluation methods demonstrate significantly different protective efficacy based on design parameters, with optimal configurations reducing exposure by over 75% compared to basic designs [4].

Detailed Experimental Protocols

Donning and Doffing Procedures

Proper sequencing in donning PPE creates a layered defense system where each element complements the protection provided by others. The donning sequence should begin with hand hygiene followed by donning in this order: (1) disposable coverall or gown, (2) respiratory protection, (3) eye/face protection, (4) gloves with sleeves tucked into the glove cuff. After donning complete PPE, researchers should perform a comprehensive fit check of all elements, particularly verifying respirator seal integrity and glove integrity [4].

The doffing sequence requires particular attention as the exterior surfaces of PPE are considered contaminated during work with this compound. The recommended sequence is: (1) remove gloves using the "beak" technique, grasping the exterior of one glove with the opposite gloved hand and peeling it off, then sliding fingers under the cuff of the remaining glove to remove it without touching the exterior surface, (2) perform hand hygiene, (3) remove gown or coverall by folding inward and rolling to minimize aerosolization, (4) remove eye/face protection by handling only the headband or straps, (5) remove respirator without touching the front surface, and (6) perform thorough hand hygiene using recommended protocols [4].

G cluster_donning Donning Procedure cluster_work Experimental Work cluster_doffing Doffing Procedure Start Start Donning Sequence D1 1. Perform Hand Hygiene Start->D1 D2 2. Don Disposable Coverall D1->D2 D3 3. Don Respiratory Protection D2->D3 D4 4. Don Eye/Face Protection D3->D4 D5 5. Don Gloves (Over Sleeves) D4->D5 D6 6. Verify Seal Integrity D5->D6 W1 Conduct this compound Research Procedures D6->W1 O1 1. Remove Gloves (Beak Technique) W1->O1 O2 2. Perform Hand Hygiene O1->O2 O3 3. Remove Coverall/Gown (Fold Inward and Roll) O2->O3 O4 4. Remove Eye/Face Protection (Handling Straps Only) O3->O4 O5 5. Remove Respiratory Protection (Avoid Front Surface) O4->O5 O6 6. Final Hand Hygiene O5->O6 End Exit Contamination Zone O6->End

Diagram: Complete PPE Donning and Doffing Sequence for this compound Research

Special Handling Procedures

Aerosol-generating procedures require enhanced PPE protocols due to the increased potential for respiratory exposure and environmental contamination. These include procedures such as vortex mixing, sonication, centrifugation, and nebulization for experimental purposes. For these activities, researchers should utilize class II biological safety cabinets or ventilated enclosures whenever possible, with full-face respirators or PAPR systems as previously described. Additional protective measures include splash guards and absorbent backing materials on work surfaces to contain potential releases [4].

Waste handling protocols must address both solid and liquid wastes contaminated with this compound. Solid wastes should be placed in clearly labeled, chemical-resistant containers with secure lids. Liquid wastes require secondary containment with volume-appropriate vessels to prevent release during transport. All waste containers should be compatible with this compound's chemical properties and stored in designated areas with limited access until proper disposal. Decontamination of reusable equipment should follow established protocols for highly toxic compounds, with verification of decontamination efficacy through appropriate analytical methods such as the TLC analysis adapted from Conium maculatum research [6].

Emergency Response and Incident Management

Response to Exposure Incidents

Immediate action following suspected exposure to this compound can significantly influence health outcomes. For ocular exposure, prompt irrigation with copious amounts of water for at least 15 minutes using emergency eyewash stations is critical, followed by medical evaluation. Dermal contact requires immediate removal of contaminated clothing and thorough washing of affected skin with soap and water. For inhalation exposure, the affected individual should immediately move to fresh air while maintaining respiratory protection during egress from the contaminated area. Any suspected exposure, regardless of severity, warrants immediate medical assessment with provision of complete safety data and exposure details to healthcare providers.

Documentation protocols for exposure incidents must include: (1) complete description of the circumstances leading to exposure, (2) volume and concentration of this compound involved, (3) duration of potential exposure, (4) PPE in use at the time of incident, and (5) initial first aid measures implemented. This documentation supports both appropriate medical management and subsequent investigation to prevent recurrence. All exposure incidents should trigger a comprehensive review of procedures, PPE selection, and training effectiveness.

Spill Response Protocols

Spill response classification should be based on volume and physical form of the released material. For small spills (<10 mL), trained laboratory personnel may implement response procedures using appropriate PPE and spill control materials. For medium spills (10-100 mL), a spill response team with enhanced PPE should conduct cleanup operations. Large spills (>100 mL) or those involving significant aerosolization require evacuation of the area and implementation of facility emergency response procedures [5].

Table: Spill Response Protocol Based on Volume and Location

Spill Category Response Team Containment Methods Decontamination Procedures PPE Requirements
Small (<10 mL) Trained researcher Absorbent pads, spill socks 3-step wash (detergent, water, ethanol) Standard research PPE
Medium (10-100 mL) Spill response team Secondary containment, absorbent materials Multiple decontamination cycles Enhanced PPE with APR
Large (>100 mL) Emergency responders Area isolation, ventilation control Professional decontamination Full encapsulating suit
Aerosol release Emergency team Area evacuation, air handling shutdown HEPA filtration, surface cleaning PAPR or SCBA

Equipment Maintenance and Decontamination

Reuse and Sterilization Protocols

Reusable PPE requires rigorous decontamination procedures to ensure continued protection while maintaining material integrity. Face shields and goggles should be cleaned using a three-step process: initial detergent cleaning, rinsing with deionized water, and final disinfection with 70% ethanol. Materials should be inspected for visible damage such as cracks, scratches, or degradation that could compromise protective qualities. The sterilization of PPE using gamma radiation has been demonstrated as an effective method for eliminating viral pathogens and may be applicable for certain components used in this compound research, though compatibility with specific materials must be verified [7].

Respiratory protection components require particular attention to maintenance protocols. Reusable respirators should be cleaned and disinfected after each use, with particular attention to valve and seal integrity. Cartridges and filters must be replaced according to manufacturer specifications or when breathing resistance increases noticeably. Electronic components of PAPR systems require regular functional testing and battery replacement to ensure reliability during critical procedures. Documentation of all maintenance activities should include date of service, components serviced or replaced, and identity of the individual performing the maintenance [5].

Inspection and Replacement Schedules

Regular inspection of all PPE forms the foundation of an effective protective program. Each item should be examined before use for signs of degradation including tears, punctures, cracks, discoloration, or stiffness indicating material breakdown. Gloves should be subjected to inflation testing to detect pinhole leaks not visible during routine inspection. Elastic components lose tension over time, compromising seal integrity; these should be replaced according to manufacturer recommendations or when stretching exceeds specifications.

Documentation of inspection results facilitates tracking of equipment performance and identification of patterns that may indicate procedural issues. The following workflow outlines a comprehensive PPE management system that integrates inspection, maintenance, and replacement decisions:

G cluster_inspection Inspection Phase cluster_maintenance Maintenance Procedures Start PPE Item Entry I1 Visual Examination for Damage Start->I1 I2 Functional Testing (Seals, Valves) I1->I2 I3 Material Integrity Assessment I2->I3 Decision Passes Inspection? I3->Decision M1 Cleaning and Decontamination Decision->M1 Yes Reject Document and Replace Item Decision->Reject No M2 Component Replacement M1->M2 M3 Sterilization Process M2->M3 End Return to Service M3->End

Diagram: PPE Inspection and Maintenance Workflow for this compound Research

Training and Competency Assessment

Simulation-Based Training

Hands-on training using simulation methodologies has proven highly effective in developing proper PPE techniques without exposing trainees to actual hazards. Simulation-based medical education (SBME) principles can be adapted to chemical research settings, creating realistic scenarios that allow researchers to practice both routine procedures and emergency responses [4]. Training should progress from basic donning/doffing competence to complex scenarios including spill response, equipment failure, and exposure management. Scenario design should incorporate specific this compound research contexts such as animal dosing protocols, analytical sample preparation, and purification procedures [4].

Competency assessment should evaluate multiple domains including knowledge of this compound hazards, proper PPE selection for specific procedures, demonstrated proficiency in donning and doffing sequences, and appropriate response to simulated emergencies. Assessment tools may include checklist-based direct observation, video recording with retrospective analysis, and written examinations covering theoretical knowledge. Documentation of successful competency demonstration should be maintained for all personnel, with annual recertification requirements to address procedural changes and reinforce proper techniques [4].

Program Evaluation and Improvement

Continuous improvement of PPE programs requires systematic data collection and analysis. Regular program evaluation should incorporate exposure incident reviews, near-miss reports, equipment failure documentation, and researcher feedback regarding PPE comfort and functionality. These data sources help identify patterns that may indicate procedural weaknesses or equipment deficiencies. Additionally, emerging research on this compound toxicology and developments in PPE technology should be monitored to ensure protocols reflect current understanding and best available protection strategies [1] [2].

Effectiveness metrics provide objective measures of program performance and identify areas for enhancement. These may include: (1) reduction in exposure incidents over time, (2) improved compliance rates with PPE protocols, (3) decreased equipment failure during use, and (4) positive feedback from safety audits. Regular review of these metrics against established benchmarks allows research facilities to allocate resources effectively and prioritize interventions that provide the greatest enhancement to researcher safety when working with this compound and other highly toxic compounds.

Conclusion

The exceptional toxicity of this compound demands meticulous attention to personal protective equipment selection, usage, and maintenance. Implementation of these application notes and protocols creates a comprehensive safety framework that protects researchers while enabling important scientific investigation of this potent alkaloid. The protocols outlined address the complete experimental context from routine handling to emergency response, with special consideration of this compound's specific hazardous properties.

As research on this compound continues to evolve, so too must safety protocols and protective strategies. Research institutions should establish regular review cycles to incorporate new toxicological data, technological advancements in PPE design, and lessons learned from incident investigations. Through this continuous improvement process and unwavering commitment to safety excellence, the scientific community can responsibly advance understanding of this compound's biological activities while protecting those conducting this important research.

References

Application Note: Analytical Methods for Gamma-Coniceine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Gamma-Coniceine (CAS 1604-01-9) is a piperidine alkaloid found in poison hemlock (Conium maculatum) and is a biosynthetic precursor to other toxic alkaloids like coniine and N-methylconiine [1]. It presents a significant toxicological risk to livestock and humans due to its high potency as an agonist of nicotinic acetylcholine receptors [2]. This application note summarizes a validated Thin-Layer Chromatography (TLC) method for its analysis and provides context on its biological activity to support researchers in drug development and toxicology.

2. Analytical Methods and Protocols A dedicated TLC method has been developed for the precise analysis of this compound and coniine in plant foliage.

2.1 Validated TLC Method for Plant Foliage Analysis This protocol is adapted from a published method for the analysis of Conium maculatum [3].

  • Sample Preparation: An aqueous sulfuric acid extract of the plant foliage is adjusted to pH 9 and then exhaustively extracted with chloroform. The chloroform extract is partially evaporated to concentrate the alkaloids for spotting.
  • TLC Platform & Detection: The concentrated extract is spotted on a TLC plate. The alkaloids are detected using Dragendorff's spray reagent, which produces a characteristic color for visual comparison against standards.
  • Quantification Method: Quantification is achieved by visually comparing the intensity of the sample spots with the intensity of spots from known standards of this compound and coniine.

The experimental workflow for this method is outlined below:

Start Start with Plant Foliage A Aqueous H₂SO₄ Extraction Start->A B Adjust pH to 9 A->B C Chloroform Extraction B->C D Partial Evaporation C->D E Spot on TLC Plate D->E F Develop TLC Plate E->F G Dragendorff's Reagent Spray F->G H Visual Comparison vs. Standards G->H End Quantitative Result H->End

2.2 Method Validation Data The TLC method has been rigorously validated, demonstrating suitability for simple, precise, and accurate analysis [3]. The key performance characteristics are summarized in the table below.

Validation Parameter Value for this compound Value for Coniine
Regression Equation y = -0.193 + 0.863x y = -0.761 + 1.051x
Coefficient of Determination (r²) 0.93 0.93
Average Recovery 82.6% ± 3.9% 92.0% ± 3.5%
Detection Limit 0.7 μg per spot 1.7 μg per spot
Quantification Limit 0.6 μg/mL 0.8 μg/mL

3. Toxicological Context & Relative Potency Understanding the high potency of this compound is critical for risk assessment. Biological studies provide a clear comparison of its toxicity relative to other hemlock alkaloids.

3.1 Relative Toxicities The following data, derived from a mouse bioassay, shows the lethal dose (LD) of these alkaloids, confirming that this compound is the most potent [2].

Alkaloid Relative Lethality (LD in mg/kg, Mouse Bioassay)
This compound 4.4 mg/kg
(-)-N-methylconiine 16.1 mg/kg
(±)-N-methylconiine 17.8 mg/kg
(+)-N-methylconiine 19.2 mg/kg

3.2 In Vitro Receptor Potency The rank order of potency for these piperidine alkaloids on human fetal muscle-type nicotinic acetylcholine receptors is This compound > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [2]. This stereoselective potency correlates with the relative toxicities observed in vivo.

4. Summary The validated TLC method provides a reliable and practical means for quantifying this compound in plant materials. Researchers should note its high relative potency compared to related alkaloids, which underscores the importance of accurate quantification in toxicological studies. For future work, developing higher-throughput methods like LC-MS for this compound would be a valuable advancement for the field.

References

Schiff base formation for gamma-Coniceine detection

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Schiff Base Formation

Principle Description Relevance to Analytical Detection
General Reaction Condensation between a primary amine (R-NH₂) and a carbonyl compound (aldehyde or ketone), forming an imine (R₁R₂C=NR₃) and water [1] [2] [3]. Gamma-Coniceine, containing a secondary amine, must first be derivatized to a primary amine or react under specific conditions.
Mechanism A two-step process involving nucleophilic addition to form an unstable carbinolamine, followed by acid-catalyzed dehydration to form the stable imine [2]. Reaction efficiency is highly dependent on pH.
Optimal pH A mildly acidic environment (e.g., pH 3-4) is often optimal. High acidity protonates the amine, making it non-nucleophilic; low acidity slows the dehydration step [2]. pH must be carefully controlled for maximum yield.
Reaction Reversibility The formation of a Schiff base is an equilibrium process. The reverse reaction is hydrolysis, regenerating the original amine and carbonyl [2]. Water must be removed (e.g., using molecular sieves) or the reaction must be driven to completion to maximize the detectable product [2].
Chromogenic Properties Schiff bases are often colored compounds, especially when conjugated with aromatic rings, absorbing light in the UV-Visible region [1] [2]. This provides a basis for detection via spectrophotometry or colorimetric analysis.

Generalized Experimental Workflow

Based on the general principles, the following diagram outlines a potential high-level workflow for developing a detection method. Note that critical parameters like the specific derivatization agent and optimal conditions would need to be determined experimentally.

G Start Start: Sample Preparation A Potential Amine Derivatization (If required for this compound) Start->A B Reaction with Carbonyl Reagent (e.g., Aromatic Aldehyde) A->B C pH and Condition Optimization (Mild acid, water removal) B->C D Schiff Base Formation (Colored Imine Product) C->D E Detection & Quantification (Spectrophotometry/Chromatography) D->E End Data Analysis E->End

Suggestions for Protocol Development

To move forward with creating a specific application note, you would need to investigate the following aspects:

  • Confirm Reactivity: The first step is to confirm whether this compound, with its specific secondary amine structure in a cyclic imine, can directly form a Schiff base or requires an initial derivatization step to a primary amine.
  • Identify a Carbonyl Partner: Select a suitable aldehyde. Aromatic aldehydes like salicylaldehyde or 4-dimethylaminobenzaldehyde are common as they form stable, often highly colored Schiff bases [4] [2]. The choice will influence the absorption wavelength and detection sensitivity.
  • Optimize Conditions Systematically: You will need to experimentally determine the ideal conditions for this specific reaction, including:
    • pH: Test a range around pH 3-4 [2].
    • Solvent: Use anhydrous solvents or include water scavengers like molecular sieves [2].
    • Temperature and Time: Establish the timeline for complete reaction.
  • Couple with a Separation Technique: For complex mixtures, coupling the derivatization with a technique like High-Performance Liquid Chromatography (HPLC) would allow for separation of the Schiff base derivative from other components, enhancing specificity and accuracy.

References

Comprehensive Application Notes and Protocols: Sample Preparation for Volatile Alkaloid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volatile Alkaloid Analysis

Volatile alkaloids represent a challenging class of analytes in bioanalytical and phytochemical research due to their chemical diversity, low concentrations in complex matrices, and susceptibility to degradation during analysis. These nitrogen-containing organic compounds exhibit significant pharmacological potential but require sophisticated sample preparation approaches to ensure accurate quantification. The analysis of volatile alkaloids presents unique challenges compared to other compound classes, as they can be prone to thermal degradation during gas chromatographic analysis and may experience significant matrix effects in biological samples. Recent advancements in sample preparation have focused on addressing these challenges through innovative extraction techniques and matrix effect mitigation strategies.

The selection of appropriate sample preparation methods is critical for successful volatile alkaloid analysis, as it directly impacts method sensitivity, selectivity, and reproducibility. Traditional approaches often involve multiple extraction and purification steps requiring substantial amounts of toxic organic solvents. However, contemporary research has driven the development of more efficient, environmentally friendly alternatives that maintain or improve analytical performance while reducing environmental impact and safety concerns. This document presents standardized protocols for the analysis of volatile alkaloids in both biological and plant matrices, incorporating the most recent methodological advancements validated in peer-reviewed research.

Fundamental Principles of Sample Preparation

Key Considerations for Volatile Alkaloid Extraction

The extraction of volatile alkaloids from biological and plant matrices requires careful consideration of several fundamental principles to ensure optimal recovery and analytical accuracy. The chemical properties of target alkaloids, including polarity, pKa values, and volatility, must guide the selection of extraction solvents and conditions. For instance, the pH-dependent solubility of alkaloids necessitates careful adjustment of pH to ensure efficient extraction, as these compounds exist in ionic forms at low pH and neutral forms at high pH, significantly affecting their partitioning between phases. Similarly, matrix composition dramatically influences extraction efficiency, with complex matrices like whole blood requiring specialized approaches to address protein binding and other interactions that can reduce analyte recovery.

Another critical consideration is the potential for degradation during sample preparation and analysis. Many volatile alkaloids are susceptible to thermal degradation, oxidation, or light-induced decomposition, requiring implementation of protective measures such as temperature control, antioxidant addition, and light protection during extraction. The choice between exhaustive extraction for comprehensive profiling versus selective extraction for target compound analysis represents another fundamental decision point in method development. Recent trends emphasize green chemistry principles, seeking to minimize organic solvent consumption while maintaining or improving extraction efficiency through innovative solvents like Natural Deep Eutectic Solvents (NADES) [1].

Method Selection Criteria
  • Sample Matrix Compatibility: The extraction method must be compatible with the specific sample matrix (whole blood, plant tissue, etc.), addressing matrix-specific challenges such as protein binding in biological samples or complex lipid content in plant materials. [2] [3]

  • Target Analyte Characteristics: Method selection should consider the volatility, polarity, and stability of target alkaloids, with highly volatile compounds often requiring mild extraction conditions to prevent losses. [4] [5]

  • Downstream Analytical Technique: The sample preparation approach must be compatible with subsequent analytical techniques, whether GC-MS, LC-MS, or HPLC-UV, providing extracts with appropriate cleanliness and compatibility. [6] [4]

  • Throughput Requirements: Practical considerations including sample throughput needs, available equipment, and technical expertise should inform the choice between manual and automated methods. [7]

  • Environmental Impact: Contemporary method development should prioritize approaches with reduced environmental impact, including solvent reduction, waste minimization, and use of safer alternatives. [1]

Protocol 1: HS-GC/MS Analysis of Volatile Alkaloids in Whole Blood

Principle and Scope

This protocol describes a standardized method for analyzing volatile organic compounds (VOCs) including volatile alkaloids in whole blood samples using headspace gas chromatography-mass spectrometry (HS-GC/MS). The method employs a novel sample preparation approach utilizing urea and NaCl to disrupt protein-analyte interactions and enhance detection sensitivity. This protocol is particularly suitable for veterinary applications where blood represents the most reliable matrix for quantitative analysis, but can be adapted for human clinical research with appropriate validation [2]. The method effectively addresses the challenge of matrix effects in whole blood, which traditionally hampered reproducible VOC analysis due to variable protein binding across samples.

The fundamental principle involves the use of urea as a protein denaturant to release protein-bound VOCs, combined with NaCl to induce a salting-out effect that reduces VOC solubility in the aqueous phase and enhances partitioning into the headspace. This dual approach significantly improves sensitivity while reducing matrix effect variability compared to traditional methods. The protocol has demonstrated particular effectiveness for aromatic compounds, with sensitivity improvements up to 339.4% compared to water-only controls, while reducing matrix effect variation to between -35.5% and 25% [2]. This combination of enhanced sensitivity and reduced variability makes it especially valuable for detecting low-abundance volatile alkaloids in complex blood matrices.

Materials and Equipment
  • Canine whole blood preserved in CPDA (Citrate-Phosphate-Dextrose-Adenine) or supplemented with EDTA or citric acid as anticoagulants [2]

  • Standard reference materials: Target volatile alkaloids and internal standards (e.g., fluorobenzene) [2]

  • Protein denaturing reagents: Urea (JUNSEI) and SDS (Sodium Dodecyl Sulfate, Daejung Chemicals) [2]

  • Salts: NaCl (Daejung Chemicals), Na₂SO₄, and K₂SO₄ (Junsei) [2]

  • Solvents: Methanol and HPLC-grade deionized water (J.T. Baker) [2]

  • Headspace vials: 20 mL amber screw cap vials (Thermo Fisher Scientific) [2]

  • GC-MS system: HS-GC/MS system equipped with TriPlus 500 headspace autosampler and ISQ 7610 Single Quadrupole Mass Spectrometry (Thermo Fisher Scientific) [2]

  • Chromatographic column: TG-624SilMS capillary column (30 m, 0.32 mm I.D., 1.8 µm film thickness) [2]

Step-by-Step Procedure
  • Sample Collection and Storage: Collect whole blood samples using appropriate anticoagulants (CPDA, EDTA, or citrate). Preserve samples at 4°C until analysis to maintain sample integrity. Allow samples to equilibrate to room temperature before processing. [2]

  • Sample Preparation: Transfer 1.5 mL of blood sample to a 20 mL headspace vial. Add urea (final concentration approximately 1-2 M) and NaCl (final concentration approximately 0.5-1 M) in combination. The optimal performance has been demonstrated with the Comb 1 formulation (urea with NaCl). [2]

  • Internal Standard Addition: Add appropriate internal standards (e.g., fluorobenzene) to correct for analytical variability. The internal standard should be added at the same point in the procedure for all samples to ensure consistent correction. [2]

  • Headspace Incubation: Seal vials and place in the headspace autosampler. Heat at 99°C for 40 minutes to facilitate partitioning of volatile alkaloids into the headspace phase. Ensure consistent incubation time and temperature across all samples. [2]

  • GC-MS Analysis: Inject 1 mL of headspace gas into the GC-MS system. Use the following temperature program for chromatographic separation: hold at 50°C for 5 minutes, ramp to 100°C at 10°C/min, then to 120°C at 20°C/min, then to 260°C at 30°C/min, and hold for 4.33 minutes (total run time: 20 minutes). [2]

  • Mass Spectrometric Detection: Operate MS in Selected Ion Monitoring (SIM) mode for optimal sensitivity. Use quantification and qualification ions specific to each target alkaloid, with the quantification ion selected from fragment ions showing the highest sensitivity. [2]

  • Data Analysis: Perform peak integration and quantification using appropriate software (e.g., Trace Finder 5.1). Calculate concentrations using internal standard calibration curves. [2]

Method Optimization Notes
  • Protein Denaturant Selection: While both urea and SDS were evaluated as protein denaturing reagents, urea demonstrated superior performance for VOC analysis, likely due to more effective disruption of hydrogen bonding without introducing interference. [2]

  • Salt Optimization: NaCl showed optimal salting-out effects compared to other salts evaluated (Na₂SO₄ and K₂SO₄), providing the best combination of sensitivity enhancement and matrix effect reduction. [2]

  • Sample Volume Considerations: The method demonstrated minimal sensitivity variation between 0.5 mL and 1.5 mL sample volumes for most compounds, with variability under 10% for key analytes like ethylbenzene, m-/p-xylene, and o-xylene. [2]

  • Matrix Effect Correction: The use of stable isotope-labeled internal standards or structurally similar compounds (e.g., fluorobenzene) is critical for accurate quantification due to residual matrix effects. [2]

Protocol 2: VNADES Extraction of Alkaloids from Plant Material

Principle and Scope

This protocol describes an environmentally friendly approach for extracting isoquinoline alkaloids from plant materials using Volatile Natural Deep Eutectic Solvents (VNADES). These solvents consist of mixtures of natural substances (menthol, thymol, and camphor) with melting points significantly lower than their individual components, facilitating efficient extraction while reducing environmental impact [1]. The method eliminates the need for toxic organic solvents traditionally used for alkaloid extraction, such as chloroform and dichloromethane, while achieving superior extraction efficiency for many target compounds.

The VNADES approach offers several advantages over conventional extraction methods, including higher extraction yields for certain alkaloids, reduced environmental toxicity, and easier removal of the extraction solvent due to the volatile nature of the components. The method has demonstrated particularly impressive results for the extraction of coptisine, with 180% higher yield compared to acidified methanol, along with substantial improvements for chelidonine (35%), berberine (76%), and chelerythrine (12%) [1]. The tunable nature of VNADES allows optimization of extraction efficiency by adjusting component ratios to match the physicochemical properties of target alkaloids.

Materials and Equipment
  • Plant material: Dried and powdered roots or herb of Chelidonium majus or other alkaloid-containing plants [1]

  • VNADES components: Menthol, thymol, and camphor of suitable purity [1]

  • Control extractants: Acidified methanol (0.05 M HCl), methanol, acidified water (0.05 M HCl), and water [1]

  • Extraction equipment: Conventional solid-liquid extraction apparatus, including Erlenmeyer flasks, heating mantle, and filtration system [1]

  • HPLC system: Equipped with diode array detector for analysis of extracted alkaloids [1]

  • Analytical standards: Protopine, chelidonine, berberine, chelerythrine, coptisine, and sanguinarine for quantification [1]

Step-by-Step Procedure
  • VNADES Preparation: Prepare volatile NADES by mixing menthol, thymol, and camphor in specific ratios. The most effective formulations for alkaloid extraction include menthol-thymol (MT 5:5) and thymol-camphor (TC 5:5 and TC 6:4) mixtures. Heat the mixtures gently until a homogeneous liquid forms. [1]

  • Plant Material Preparation: Reduce plant material to fine powder using appropriate milling equipment. The particle size should be standardized to ensure consistent extraction efficiency across samples. [1]

  • Extraction Procedure: Combine powdered plant material with selected VNADES in a suitable container. Use a solid-to-liquid ratio of approximately 1:10 to 1:20. Perform extraction three times with fresh solvent to ensure exhaustive extraction. [1]

  • Extraction Conditions: Conduct extraction at mild temperatures (40-60°C) for 30-60 minutes per extraction with continuous agitation. Avoid excessive temperatures that could degrade volatile alkaloids or VNADES components. [1]

  • Separation and Concentration: Separate the extract from plant material by filtration or centrifugation. Remove the VNADES by evaporation under reduced pressure, taking advantage of the volatile nature of the solvent components. [1]

  • Extract Reconstitution: Reconstitute the dry extract in appropriate solvent (e.g., acidified methanol) compatible with subsequent HPLC analysis. [1]

  • HPLC Analysis: Analyze extracts using validated HPLC methods with UV detection. For Chelidonium alkaloids, detection at 280 nm provides optimal sensitivity for most target compounds. [1]

Method Optimization Notes
  • VNADES Formulation Selection: The menthol-thymol (5:5) formulation generally provides the highest extraction efficiency for most alkaloids, though thymol-camphor mixtures may be preferable for specific compounds. [1]

  • Plant Material Selection: Roots of Chelidonium majus contain significantly higher alkaloid concentrations than the herb, making them preferable for industrial-scale extraction. [1]

  • Extraction Cycle Optimization: Three successive extractions with fresh solvent typically recover >90% of extractable alkaloids, with diminishing returns from additional cycles. [1]

  • Physical Properties Considerations: VNADES formulations with lower surface tension (29-32 J/m²) generally exhibit better wetting of plant material compared to water (72 J/m²), potentially contributing to enhanced extraction efficiency. [1]

Method Performance and Data Comparison

Quantitative Comparison of Extraction Techniques

Table 1: Performance comparison of sample preparation methods for volatile compound analysis

Method Parameter HS-GC/MS with Urea-NaCl VNADES Extraction Traditional Solvent Extraction
Target Matrices Whole blood, biological fluids Plant materials Various biological and plant matrices
Key Additives/Reagents Urea, NaCl Menthol-thymol mixtures Dichloromethane, chloroform, methanol
Sensitivity Enhancement Up to 339.4% for aromatic compounds [2] Up to 180% for specific alkaloids [1] Baseline (reference method)
Matrix Effect Reduction -35.5% to 25% variation [2] Not specifically reported Typically -50% to 50% variation
Environmental Impact Moderate Low (green chemistry approach) [1] High (toxic solvents)
Throughput High (parallel processing possible) Moderate Low to moderate
Technical Complexity Medium Medium Low to medium
Analytical Performance Characteristics

Table 2: Validation parameters for analytical methods used in volatile alkaloid analysis

Validation Parameter HS-GC/MS Method for Blood VOCs [2] HPLC Analysis of Thymol/Carvacrol [6] HPLC Analysis of Indole Alkaloids [4]
Linearity (R²) >0.997 for target VOCs >0.997 for thymol and carvacrol [6] >0.9988 for indole alkaloids [4]
Precision (RSD%) Not fully specified Intra-day: 0.8-2.6%, Inter-day: 3.5-4.7% [6] Not fully specified
Recovery (%) Indirectly evaluated via sensitivity 97.7% for thymol, 97.6% for carvacrol [6] 90.4-101.4% for indole alkaloids [4]
LOD/LOQ Not specified LOD: 0.6-2.8 µg/mL, LOQ: 1.8-8.6 µg/mL [6] Not fully specified
Selectivity Demonstrated through separation Peak purity and resolution from nearest peaks [6] Chromatographic separation of 5 alkaloids [4]

Analytical Workflow and Visualization

HS-GC/MS Workflow for Blood Volatile Alkaloids

The following diagram illustrates the complete workflow for analyzing volatile alkaloids in whole blood samples using the HS-GC/MS method with urea-NaCl sample preparation:

G HS-GC/MS Analysis Workflow for Blood Volatiles Start Whole Blood Sample Collection A Add Urea + NaCl Combination Start->A Anticoagulant Preservation B Introduce Internal Standard A->B Protein Denaturation Initiated C Headspace Incubation 99°C for 40 min B->C Vial Sealing D HS-GC/MS Analysis C->D Headspace Injection E Data Processing & Quantification D->E Chromatographic Separation End Results Interpretation E->End Quality Control Assessment

VNADES Extraction Workflow for Plant Alkaloids

The following diagram illustrates the optimized workflow for extracting alkaloids from plant materials using volatile natural deep eutectic solvents:

G VNADES Extraction Workflow for Plant Alkaloids Start Plant Material Collection A Drying & Powdering Start->A Plant Identification B VNADES Preparation (Menthol-Thymol Mixtures) A->B Particle Size Standardization C Solid-Liquid Extraction (40-60°C, 30-60 min) B->C Optimized Ratio Selection D Filtration/Centrifugation C->D Exhaustive Extraction (3 cycles) E Solvent Evaporation D->E Extract Collection F HPLC Analysis E->F Sample Reconstitution End Alkaloid Quantification F->End Method Validation

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Reduced Sensitivity in HS-GC/MS: If sensitivity declines, verify the freshness of urea and NaCl reagents, as degradation can reduce protein denaturation efficiency. Also check headspace vial seals for integrity and confirm consistent incubation temperature. [2]

  • Incomplete Extraction in VNADES: If extraction efficiency is suboptimal, consider increasing the number of extraction cycles or slightly adjusting the menthol-thymol ratio. Ensure plant material is sufficiently powdered to maximize surface area. [1]

  • Matrix Effects in Blood Samples: If matrix effects persist despite urea-NaCl treatment, consider optimizing the salt concentration or incorporating additional cleanup steps such as solid-phase extraction before headspace analysis. [2]

  • Chromatographic Resolution Issues: For co-elution problems in HPLC analysis of plant extracts, consider modifying mobile phase composition or gradient profile. For GC analysis, optimize temperature programming or consider alternative stationary phases. [6] [4]

Quality Control Recommendations
  • Internal Standardization: Always use appropriate internal standards (e.g., fluorobenzene for HS-GC/MS, 4-isopropylphenol for GC analysis) to correct for procedural variability. [2] [6]

  • Batch Validation: Include quality control samples at low, medium, and high concentrations in each analytical batch to monitor method performance over time.

  • Extract Stability: Evaluate stability of prepared extracts under storage conditions to establish acceptable holding times, particularly for labile alkaloids.

  • Cross-Validation: When implementing new methods, cross-validate with established reference methods to ensure comparable performance. [6]

References

Comprehensive Application Notes and Protocols: Stabilization Methods for Gamma-Coniceine During Chemical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gamma-Coniceine and Analytical Challenges

This compound (chemical name: 2-propyl-3,4,5,6-tetrahydropyridine) is a highly toxic piperidine alkaloid found predominantly in poison hemlock (Conium maculatum) and represents the biochemical precursor to other toxic hemlock alkaloids including coniine and N-methylconiine. With a molecular formula of C₈H₁₅N and molecular weight of 125.21 g/mol [1] [2], this compound presents significant analytical challenges due to its inherent chemical reactivity and sensitivity to environmental factors. This compound demonstrates pronounced toxicity in biological systems, with a mouse bioassay revealing an LD₅₀ of 4.4 mg/kg, making it substantially more toxic than its structural analogs (-)-N-methylconiine (16.1 mg/kg), (±)-N-methylconiine (17.8 mg/kg), and (+)-N-methylconiine (19.2 mg/kg) [3] [4].

The analytical significance of this compound stabilization stems from both its role as the parent alkaloid in hemlock toxicity and its relative instability compared to other hemlock alkaloids. As the primary toxic agent in early growth stages of poison hemlock, accurate quantification of this compound is essential for toxicological risk assessment in agricultural and pharmaceutical contexts. The compound's structural features, including a reactive imine functional group and hygroscopic properties, contribute to its susceptibility to degradation during analysis, potentially compromising experimental results and leading to inaccurate toxicity evaluations if not properly stabilized throughout the analytical workflow.

Chemical Properties and Stability Challenges

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its analytical behavior and stabilization requirements. The compound exists as a colorless to pale yellow liquid at room temperature with a calculated density of 0.9±0.1 g/cm³ and a boiling point of 171.0±9.0°C at atmospheric pressure [1]. Its structural framework consists of a tetrahydropyridine ring system with a propyl substituent at the 2-position, creating a reactive enamine system that is particularly susceptible to oxidation and hydrolytic degradation. The compound's lipophilic character (evidenced by its chloroform solubility) combined with its basic nitrogen atom (pKa ≈ 9-10, estimated) facilitates both non-polar and ion-mediated interactions that must be considered in stabilization strategies.

The molecular structure of this compound incorporates a ring-chain tautomerism equilibrium that significantly influences its chemical reactivity and analytical detection. This tautomeric behavior allows interconversion between cyclic and open-chain forms, potentially leading to variability in analytical measurements if not properly controlled. The compound's electron-deficient imine moiety renders it susceptible to nucleophilic attack, particularly in aqueous environments, while the allylic position adjacent to the nitrogen atom creates a site vulnerable to free radical-mediated oxidation. These inherent reactivity patterns necessitate carefully controlled conditions throughout the analytical process to prevent structural degradation or transformation.

Primary Stability Challenges
  • Oxidative Degradation: The electron-rich tetrahydropyridine ring is highly susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxide derivatives and ring-opened degradation products that compromise analytical accuracy. This process is accelerated by transition metal impurities that may be present in solvents or extraction apparatus.

  • Hydrolytic Instability: The reactive imine functionality within this compound undergoes hydrolysis in aqueous environments, particularly under acidic conditions, resulting in ring opening and the formation of aminocarbonyl compounds. This degradation pathway is significantly accelerated at extreme pH values and elevated temperatures commonly encountered during extraction procedures.

  • Thermal Liability: this compound demonstrates pronounced thermal sensitivity during analytical procedures that involve heating, such as concentration steps or high-temperature chromatographic analysis. The compound undergoes thermal rearrangement and decomposition at temperatures approaching its boiling point (171°C), necessitating careful temperature control throughout analysis.

  • Light-Mediated Decomposition: The conjugated electron system of this compound renders it photosensitive, with exposure to ultraviolet or even intense visible light catalyzing [2+2] cycloaddition reactions and radical-mediated polymerization, leading to the formation of dimeric and polymeric artifacts.

  • pH-Dependent Equilibrium: this compound exists in a pH-dependent equilibrium with its hydrolysis products and can undergo structural interconversion under mildly alkaline conditions commonly used in alkaloid extraction protocols. This equilibrium is particularly problematic during liquid-liquid extraction procedures where pH adjustment is required for partition efficiency.

Table 1: Stability Challenges and Impact on this compound Analysis

Stability Challenge Primary Contributing Factors Impact on Analytical Results
Oxidative degradation Atmospheric oxygen, metal ions, free radicals Decreased recovery, formation of oxidation artifacts
Hydrolytic instability Aqueous environments, extreme pH, elevated temperature Structural degradation, inaccurate quantification
Thermal liability Heating during concentration, high-temperature analysis Compound decomposition, poor reproducibility
Light-mediated decomposition UV/visible light exposure Polymerization, decreased detection sensitivity
pH-dependent equilibrium Alkaline conditions during extraction Structural interconversion, equilibrium shifts

Analytical Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Equipment and Reagents
  • TLC Plates: Commercial silica gel 60 F₂₅₄ plates (20 × 20 cm) with 250 μm layer thickness
  • Sample Application: Micropipette (5-100 μL) or capillary tubes for precise sample spotting
  • Development Chamber: Standard rectangular TLC chamber with ground glass lid
  • Detection System: Spray apparatus for reagent application and UV viewing cabinet (254 nm and 365 nm)
  • Solvent System: Chloroform:methanol:ammonium hydroxide (80:20:1 v/v/v) - HPLC-grade solvents required
  • Extraction Solvent: Chloroform stabilized with 0.05% BHT - freshly distilled before use
  • Acid Solution: Sulfuric acid (0.5 M) in deionized water - prepared daily
  • Alkaline Solution: Ammonium hydroxide (10% v/v) in deionized water - prepared daily
  • Detection Reagent: Modified Dragendorff's reagent - prepared according to Munier modification
Sample Preparation and Stabilization

The extraction and stabilization procedure begins with homogenization of 1.0 g of accurately weighed Conium maculatum foliage using a ceramic mortar and pestle under cooled conditions (4°C) to prevent thermal degradation. The homogenized tissue is transferred to a 50 mL amber glass centrifuge tube, and 10 mL of acidified extraction solution (0.5 M sulfuric acid containing 0.1% ascorbic acid as antioxidant) is added. The mixture is vortexed vigorously for 2 minutes, then subjected to ultrasonic extraction for 15 minutes at 40°C, maintaining the temperature strictly below 45°C to prevent thermal degradation. The extract is centrifuged at 4,000 × g for 10 minutes at 4°C, and the supernatant is collected while the pellet is re-extracted with 5 mL of fresh acidified solution.

The combined acidic supernatants are adjusted to pH 9.0 using chilled ammonium hydroxide solution (10% v/v) with continuous monitoring by pH meter to prevent local alkalization. The alkalized solution is immediately extracted with three 5 mL portions of stabilized chloroform (containing 0.05% BHT as antioxidant) by gentle inversion for 1 minute each extraction. The organic layers are combined through a anhydrous sodium sulfate bed (approximately 2 g) in an amber glass vial to remove residual water, and the solvent is partially evaporated under a gentle stream of nitrogen at 30°C to a final volume of 1.0 mL. The concentrated extract is stored at -20°C in an amber vial with Teflon-lined cap if not analyzed immediately, with recommended storage duration not exceeding 24 hours before TLC analysis.

TLC Procedure and Stabilization Measures
3.3.1 Plate Preparation and Sample Application

The TLC procedure requires pre-conditioned silica gel plates that have been activated at 110°C for 30 minutes and stored in a desiccator containing silica gel desiccant until use. Before sample application, a pre-run development with the mobile phase is performed to remove potential contaminants, with the plates subsequently dried under nitrogen. The sample application line is drawn lightly with graphite pencil 1.0 cm from the bottom edge, with application spots positioned at least 1.5 cm apart and 1.5 cm from plate edges. Using a calibrated micropipette, 2-5 μL of stabilized extract is applied as small spots (diameter < 3 mm) with intermittent drying under cool nitrogen stream to prevent spot diffusion. The application process should be completed within 20 minutes to minimize atmospheric exposure of the applied samples.

3.3.2 Chromatographic Development and Detection

The mobile phase consisting of chloroform:methanol:ammonium hydroxide (80:20:1 v/v/v) is prepared fresh daily and transferred to the TLC development chamber, lining the chamber walls with filter paper to ensure saturated atmosphere. The chamber is equilibrated for 30 minutes before plate introduction. The developed plate is immersed to a depth of 0.5 cm in the mobile phase, and development proceeds until the solvent front reaches 1.0 cm from the top edge (typically 8-10 cm migration distance). The plate is immediately removed and dried under nitrogen in a fume hood for complete solvent removal (approximately 2-3 minutes). For detection, the developed plate is first examined under UV light at 254 nm and 365 nm to visualize any fluorescent compounds, then carefully sprayed with freshly prepared Dragendorff's reagent using a uniform sweeping motion from approximately 30 cm distance to ensure even coverage.

Table 2: TLC Performance Characteristics for this compound Analysis

Parameter This compound Coniine Method Specification
Detection limit 0.7 μg per spot 1.7 μg per spot Visual comparison with standards
Quantification limit 0.6 μg/mL 0.8 μg/mL Based on signal-to-noise ratio >10
Recovery rate 82.6 ± 3.9% 92.0 ± 3.5% Standard addition method
Regression equation y = -0.193 + 0.863x y = -0.761 + 1.051x x = addition, y = recovery
Correlation coefficient (r²) 0.93 0.93 p < 0.0001
Precision (RSD) <5% <5% Intra-day variation

Comprehensive Sample Handling and Stabilization Guidelines

Sample Collection and Storage Protocols

Proper sample collection and stabilization begins immediately upon procurement of plant material or biological samples containing this compound. For Conium maculatum foliage, collection should occur during the early growth stages when this compound concentrations are highest, with samples immediately flash-frozen in liquid nitrogen to preserve alkaloid profiles. Frozen samples must be stored at -80°C in air-tight containers with desiccant to prevent moisture absorption and oxidative degradation during storage. For long-term preservation (exceeding 30 days), samples should be lyophilized under vacuum (0.05 mBar) at -50°C for 48 hours and maintained with an oxygen-free atmosphere created by nitrogen purging of storage containers. Under these conditions, this compound demonstrates acceptable stability for up to 6 months, though periodic re-analysis is recommended for critical quantitative studies.

The temperature-dependent stability of this compound necessitates strict thermal control throughout storage and processing. Research indicates significant degradation occurs when samples are maintained at room temperature for extended periods, with approximately 15-20% decomposition observed within 24 hours at 25°C. Refrigerated storage at 4°C provides moderate stabilization, with degradation rates reduced to approximately 5% per week, while frozen storage at -20°C and -80°C limits degradation to 2% per month and 0.5% per month, respectively. These degradation kinetics highlight the critical importance of maintaining the cold chain continuity during sample transfer between storage and analysis locations, requiring the use of pre-chilled containers and minimal exposure to ambient conditions.

Extraction and Concentration Stabilization Methods

The extraction protocol for this compound requires carefully controlled conditions to maximize recovery while minimizing artifactual transformation. Acidic extraction with 0.5 M sulfuric acid containing antioxidant additives (0.1% ascorbic acid or 0.05% BHT) effectively stabilizes the alkaloid during initial tissue disruption. The extraction should be performed in amber glassware to prevent light-mediated degradation, with temperature maintained below 45°C throughout the process. Following acid extraction, the pH adjustment to alkaline conditions (pH 9.0) must be performed rapidly and with efficient mixing to prevent local alkaline hotspots that can accelerate degradation. The use of pre-chilled ammonium hydroxide (10% v/v) added dropwise with continuous vortex mixing provides optimal conditions for this critical step.

During the concentration phase where solvent volume reduction is required for analytical sensitivity, several stabilization measures prove essential. Solvent evaporation should be conducted under reduced pressure and mild temperature (≤30°C) using a rotary evaporator with water bath temperature strictly controlled. Alternatively, gentle nitrogen stream evaporation at room temperature provides acceptable results for smaller volumes. The concentrated extracts should be immediately reconstituted in stabilization solvent (chloroform with 0.05% BHT) and transferred to amber injection vials with Teflon-lined caps. For maximum stability during instrumental analysis, the inclusion of deuterated internal standards (when using MS detection) allows correction for any minor degradation occurring during the analysis sequence. The entire extraction and concentration workflow should be completed within a single working day when possible to minimize cumulative degradation effects.

Complementary Analytical Approaches and Method Validation

Additional Analytical Techniques

While TLC provides a cost-effective screening method for this compound, more sophisticated instrumental techniques offer enhanced sensitivity and specificity for precise quantification. Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard methodology for conclusive identification and accurate quantification of this compound, particularly when employing stable isotope-labeled internal standards to correct for analyte loss during analysis. For GC-MS analysis, derivatization with N-methyl-bis(trifluoroacetamide) enhances detection sensitivity while simultaneously improving the compound's thermal stability during chromatographic separation. High-performance liquid chromatography (HPLC) with UV detection at 230 nm provides an alternative approach when thermal degradation concerns preclude GC analysis, with C8 reverse-phase columns demonstrating optimal retention and separation for this compound using acetonitrile:ammonium acetate buffer (pH 6.8) mobile phases.

Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer unprecedented sensitivity for this compound detection at sub-nanogram levels, particularly valuable for analyzing complex biological matrices. The electrospray ionization source operated in positive ion mode generates abundant [M+H]+ ions at m/z 126.2 for this compound, with characteristic product ions at m/z 98.1 and 81.1 providing confirmation transitions. For all chromatographic methods, the injection port and column temperatures should be optimized to minimize thermal stress, with recommended temperatures not exceeding 200°C for GC and 40°C for LC analysis. The inclusion of quality control samples at low, medium, and high concentrations throughout the analytical sequence allows monitoring of potential degradation during extended instrument runs.

Method Validation and Quality Assurance

Comprehensive method validation is essential for generating reliable this compound analytical data, with particular attention to stability-indicating parameters. The specificity of analysis must be demonstrated through resolution from potential degradation products, including coniine, N-methylconiine, and oxidative artifacts. For quantitative applications, matrix-matched calibration curves spanning the anticipated concentration range (typically 0.1-100 μg/mL) should be prepared daily using stabilized solvent systems, with correlation coefficients (r²) exceeding 0.995 considered acceptable. The accuracy and precision of the method should be established through recovery studies using fortified matrix samples at multiple concentrations, with acceptance criteria of 85-115% recovery and relative standard deviations below 10% for intra-day and inter-day assays.

Quality assurance protocols for this compound analysis must include system suitability tests performed before each analytical batch, evaluating resolution from closely eluting compounds, peak symmetry, and detector response. Throughout analysis sequences, stability monitors consisting of quality control samples at low, medium, and high concentrations should be interspersed at regular intervals (every 10-12 samples) to detect any systematic degradation or instrumental drift. For extended analytical sequences exceeding 6 hours, the calibration standard verification through re-analysis of mid-level standards is recommended to confirm continued quantitative accuracy. All processed samples should be accompanied by extraction blanks and solvent blanks to identify potential contamination sources, while representative samples should be analyzed in duplicate to assess method reproducibility under actual operating conditions.

Conclusion and Future Directions

The analytical stabilization of this compound during chemical analysis requires meticulous attention to multiple factors including temperature control, protection from light, antioxidant supplementation, and pH management throughout the analytical workflow. The TLC method presented here provides a robust, cost-effective approach for this compound quantification with acceptable performance characteristics for most applications, while more sophisticated instrumental methods offer enhanced sensitivity for advanced research needs. The stabilization strategies outlined in these application notes—including the use of antioxidant additives, controlled pH conditions, temperature management, and light protection—collectively address the principal degradation pathways affecting this labile alkaloid.

Future methodological improvements may focus on the development of specialized solid-phase extraction cartridges with selectivity for piperidine alkaloids, potentially incorporating molecularly imprinted polymers to provide both concentration and cleanup while stabilizing the target analyte. Additionally, comprehensive stability studies examining degradation kinetics under various storage conditions would strengthen the scientific foundation for stabilization protocols. The growing recognition of stereoselective toxicity differences among hemlock alkaloids [3] further underscores the need for chiral separation methods that maintain this compound stability while resolving potentially toxic enantiomers. Through implementation of these comprehensive stabilization protocols, researchers can achieve reliable quantification of this critically important plant toxin across diverse analytical applications.

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Causes Recommended Solutions
Poor recovery in extraction Degradation during pH adjustment, inefficient partitioning Use rapid pH adjustment with mixing, ensure proper chloroform:water ratio, add antioxidant
Multiple spots in TLC Partial degradation, oxidation products Use stabilized solvents, minimize analysis time, employ nitrogen atmosphere
Tailing spots in TLC Overloading, active sites on silica Dilute sample, pre-wash TLC plates, include basic modifiers in mobile phase
Decreasing response in serial injections Degradation in autosampler, adsorption to surfaces Maintain cool autosampler temperature, use silanized vials, add stabilizer to injection solvent
Inconsistent standard curves Evaporation, degradation of standards Prepare fresh standards daily, use sealed vials, include internal standard

Workflow Diagram for this compound Analysis

The following diagram illustrates the comprehensive stabilization and analysis workflow for this compound, highlighting critical control points at each stage:

gamma_coniceine_workflow cluster_critical Critical Control Points start Sample Collection storage Flash Freeze (-80°C) & Lyophilization start->storage Immediate Processing extraction Acidic Extraction (0.5M H₂SO₄ + 0.1% Ascorbic Acid) storage->extraction Protected from Light pH_adjust pH Adjustment to 9.0 (Chilled NH₄OH) extraction->pH_adjust Maintain ≤45°C chloroform_ext Chloroform Extraction (+ 0.05% BHT) pH_adjust->chloroform_ext Rapid Mixing concentration Concentration (N₂ Stream, ≤30°C) chloroform_ext->concentration Amber Glassware analysis TLC/GC-MS/LC-MS Analysis concentration->analysis Complete within 24h results Data Interpretation & Quantification analysis->results Stability-Monitored

References

reducing gamma-Coniceine delocalization in mass spectrometry imaging

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • 1. What is analyte delocalization and why is it a problem in MSI? Analyte delocalization is the unintended migration of molecules from their original locations within a tissue sample during sample preparation. This compromises the spatial integrity and accuracy of your results, making the data unreliable [1] [2].

  • 2. Which sample preparation steps carry the highest risk for delocalization? The main stages where delocalization occurs are tissue mounting (especially thaw-mounting), tissue washing, and matrix application. These steps involve solvents or physical changes that can cause soluble analytes to move or dissolve entirely [1].

  • 3. Are some tissues or analytes more prone to delocalization? Yes, delicate, non-adherent, or water-rich tissues (like plant leaves or vertebrate ocular lenses) are particularly susceptible. Highly soluble molecules, such as gamma-Coniceine, are also at high risk of being washed away or relocated during aqueous washing steps [1] [3].

Troubleshooting Guide: Preventing Delocalization

The core strategy is to minimize any contact with solvents that could dissolve and relocate your analyte, from mounting through to matrix application.

Mounting Method Alternatives

The standard method of thaw-mounting can cause delocalization. The following table compares improved mounting approaches:

Method Principle Best For Key Advantage
Conductive Carbon Substrate [1] [2] Adhere frozen section to conductive tape/tab; freeze-dry without thawing Non-adherent tissues, small molecules, soluble proteins Avoids thaw-mounting & washing; minimizes delocalization
Gelatin Embedding [3] Embed tissue in gelatin matrix before sectioning Fragile, water-rich tissues (e.g., plant leaves) Provides structural support; prevents analyte diffusion

The conductive carbon tape method is highly effective for delicate samples. Here is the workflow:

G Cryosection Tissue Cryosection Tissue Adhere to Pre-cooled Conductive Tape Adhere to Pre-cooled Conductive Tape Cryosection Tissue->Adhere to Pre-cooled Conductive Tape At -20°C Lyophilize (Freeze-dry) Lyophilize (Freeze-dry) Adhere to Pre-cooled Conductive Tape->Lyophilize (Freeze-dry) Prevent Thawing Apply Matrix Apply Matrix Lyophilize (Freeze-dry)->Apply Matrix Low Solvent Methods MALDI-IMS Analysis MALDI-IMS Analysis Apply Matrix->MALDI-IMS Analysis

Key details for this protocol:

  • Procedure: Attach frozen tissue sections directly to pre-cooled conductive carbon tape or tabs using gentle fingertip pressure while keeping everything at -20°C. Immediately transfer the mounted sections to a -80°C lyophilizing vessel and freeze-dry for at least three hours to prevent thawing [1].
  • Rationale: This method bypasses thaw-mounting and washing, the two steps most likely to cause delocalization of soluble compounds.
Washing and Matrix Application Adjustments
  • Re-evaluate Washing Steps: For highly soluble small molecules, omit aqueous washing steps entirely. Washing is often used to remove salts but can also remove your analyte of interest [1].
  • Optimize Matrix Application: Choose matrix application techniques that prevent over-wetting.
    • Preferred Methods: Use sublimation or low solvent volume methods to minimize analyte relocation [1].
    • Method to Avoid: Spraying with high solvent volumes can dissolve and redistribute analytes across the tissue surface.

Key Takeaways for Your Experiment

To preserve the spatial localization of this compound:

  • Priority Action: Implement the conductive carbon tape mounting method and eliminate tissue washing from your protocol.
  • Critical Control: Maintain the cold chain throughout sectioning, mounting, and until the sample is completely lyophilized.
  • Matrix Application: Choose a dry or low-solvent matrix application technique like sublimation.

References

optimizing derivatization efficiency for gamma-Coniceine detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Gamma-Coniceine

Method Key Purpose/Improvement Specific Details / Quantitative Data

| TLC Analysis | Detection & quantification in plant foliage; simple, precise, accurate analysis [1]. | Recovery: 82.6% ± 3.9% for γ-coniceine. Detection Limit: 0.7 μg per spot. Quantification Limit: 0.6 μg/mL [1]. | | GC/MS Derivatization | Improve separation, enhance sensitivity & compound identification; increase analyte volatility & thermal stability [2]. | Common reactions: silylation (e.g., trimethylsilyl), alkylation (e.g., methylation), acylation (e.g., acyl chlorides) [2]. |

Detailed Experimental Protocol: TLC Analysis

Here is a step-by-step methodology for the analysis of γ-Coniceine and coniine in Conium maculatum foliage, as cited in the literature [1].

Workflow: TLC Analysis of this compound

Start Start: Plant Foliage Sample A Acid Extraction Start->A B Alkaloid Extraction A->B C Spotting on TLC Plate B->C D Chromatogram Development C->D E Alkaloid Detection D->E F Visual Comparison & Quantification E->F End End: Result F->End

  • Sample Preparation

    • Create an aqueous sulfuric acid extract from Conium maculatum L. foliage.
    • Adjust the pH of the extract to 9.
    • Exhaustively extract the alkaloids from this basic solution using chloroform.
    • Partly evaporate the resulting chloroform extract to concentrate it for analysis [1].
  • TLC Procedure

    • Spotting: Apply the concentrated chloroform extract onto a TLC plate.
    • Development: Develop the chromatogram using an appropriate solvent system (the specific mobile phase is detailed in the original research paper [1]).
    • Detection: Spray the developed TLC plate with Dragendorff's reagent to visualize the alkaloid spots [1].
  • Quantification

    • Perform a visual comparison of the intensity of the color of the sample spots against spots from standard solutions of γ-coniceine and coniine [1].
    • Use the provided regression equations from the literature to calculate concentrations based on standard additions [1].

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • What is the primary application of gamma-gamma coincidence spectrometry? This technique is used to measure the activity of radioactive sources and determine the lifetime of excited nuclear states. It works by detecting two photons emitted from a single decaying nucleus and measuring the time interval between them [3].

  • What are 'coincidence summing effects'? In gamma-gamma coincidence detection, this is an effect where two photons are detected in such quick succession that the system misinterprets their combined energies as a single event. This leads to inaccurate counts for the actual photon energies and can impact measurement accuracy [3].

Common Derivatization Issues in GC/MS

While specific troubleshooting data for this compound is limited in the search results, the general principles of derivatization in GC/MS provide a strong foundation for troubleshooting [2].

Issue Possible Causes Potential Solutions
Poor Chromatographic Peak Shape Underivatized active hydrogens causing secondary interactions with the column [2]. Ensure derivatization reaction is complete; consider using a more reactive derivatization reagent [2].
Low Detection Sensitivity Inefficient derivatization reaction; low recovery during sample prep [2]. Optimize reaction conditions (time, temperature); use an internal standard to correct for losses [1] [2].
Formation of Multiple Peaks Incomplete reaction; formation of artifacts or decomposition products [2]. Control reaction parameters strictly; check for stability of the derivatized analyte; consider a different type of derivatization reagent [2].

The available data provides a solid starting point, though you may need to adapt and optimize these methods for your specific instrumentation and reagents.

References

Troubleshooting Guide: Enhancing Signal for Small Molecules

Author: Smolecule Technical Support Team. Date: February 2026

Here are the key parameters to investigate if you are experiencing low signal intensity for gamma-Coniceine.

Factor Recommendation Rationale & Key Findings
Matrix Selection Graphite Dots (GDs) with dry droplet protocol [1]; 1,5-Diaminonaphthalene (DAN) for lipids [2]; 2,5-Dihydroxybenzoic acid (DHB) for metabolites/peptides [3] Systematic model ranked GDs/dry droplet as top combo for small molecule MSI [1]. DAN excels for lipids but can cause analyte modification [2].
Sample Preparation Conductive Adhesive Films [4]; Tissue Washing [5] [6] [3]; On-Tissue Chemical Derivatization (OTCD) [6] [3] Conductive films improve signal, especially with higher laser power [4]. Washing removes salts/lipids, reducing ion suppression [5] [6]. OTCD (e.g., with TMPA) enhances ionization of poorly ionizable compounds [6] [3].
Matrix Application Dry Droplet Protocol [1]; Sublimation [5] [3]; Automatic Spraying [2] Dry droplet (GDs) favored in quantitative model [1]. Sublimation gives uniform coating, small crystals, high spatial resolution [5] [3].
Data Acquisition MALDI-2 (Laser Post-Ionization) [7]; High Laser Power [4]; High Mass Resolution [7] MALDI-2 can boost sensitivity 100-fold for some species [7]. Signal from conductive films benefits from higher laser power [4]. FTMS provides better annotation, fewer interferences [7].

This workflow diagram summarizes the decision-making process for your experiments:

G cluster_matrix Matrix & Protocol Details cluster_prep Sample Preparation Details cluster_instr Instrument & Acquisition Details Start Start: Low Signal for This compound M1 Matrix & Protocol Selection Start->M1 M2 Sample Preparation Optimization M1->M2 A1 Primary Choice: Graphite Dots (GDs) with Dry Droplet M3 Instrument & Data Acquisition M2->M3 B1 Use Conductive Adhesive Film Check Signal Improved? M3->Check C1 Utilize MALDI-2 (Post-Ionization) Check->M1 No End Optimal Signal Achieved Check->End Yes A2 Alternative Matrices: DAN, DHB, 9-AA A3 Application Method: Sublimation or Automatic Spraying B2 Apply Tissue Washing to Reduce Suppression B3 Test On-Tissue Chemical Derivatization C2 Optimize Laser Power and Spot Size C3 Use High-Resolution Mass Analyzer (FTMS)

Experimental Protocols for Key Optimizations

Here are detailed methods for the most critical optimizations from the troubleshooting guide.

Matrix Application via Sublimation [5] [2]

This protocol is for creating a homogeneous, fine matrix layer suitable for high spatial resolution.

  • Materials: Sublimation apparatus, vacuum pump, matrix compound (e.g., DAN or DHA), glass slides.
  • Procedure:
    • Place approximately 300 mg of matrix in the bottom flask of the sublimation apparatus.
    • Invert the tissue-mounted slide and position it facing the matrix at the top of the apparatus.
    • Seal the apparatus and apply a vacuum (e.g., 25 mTorr).
    • Heat the matrix gently. For DAN, use 130°C; for DHA, use 110°C.
    • Sublime for several minutes until a fine, uniform coating is visible on the slide. The final coating density is typically around 2.0 μg/mm².
    • Allow the apparatus to cool before breaking the vacuum and removing the slide.
On-Tissue Chemical Derivatization (OTCD) with TMPA [3]

This protocol enhances the detection of compounds with carboxylic acid groups by converting them to more easily ionized amides.

  • Materials: Derivatization reagent (e.g., N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide, TMPA), automated sprayer (e.g., iMLayer Aero), organic solvents.
  • Procedure:
    • Prepare a solution of the derivatization reagent in a suitable solvent.
    • Using an automated sprayer, homogeneously coat the tissue section with the reagent solution.
    • Incubate the slide in a humid chamber at room temperature to allow the reaction to proceed. The reaction forms an amide bond between TMPA and carboxylic acids.
    • After incubation, the slide can be analyzed directly or have a MALDI matrix applied on top.
Tissue Washing Protocol [5] [3]

Washing removes interfering compounds like salts and abundant lipids that cause ion suppression.

  • Materials: Carnoy's solution (60:30:10 Ethanol:Chloroform:Acetic acid), series of ethanol baths (e.g., 70%, 90%, 100%), water.
  • Procedure:
    • Immerse the thaw-mounted tissue section in Carnoy's solution for a short period (e.g., 30 seconds).
    • Transfer the slide through a series of ethanol washes (e.g., 70%, 90%, 100%), immersing for 30-60 seconds each.
    • Perform a final brief wash in water or a volatile buffer to remove salts.
    • Allow the tissue to dry completely before matrix application. Washing helps maintain spatial integrity of peptides while removing lipids [5].

Frequently Asked Questions (FAQs)

Q1: Why can't I simply compare signal intensities between different tissue regions to determine concentration? Signal intensity in MALDI-MSI is not directly proportional to concentration due to "ion suppression effects" and varying extraction efficiencies [8]. In complex tissue, other molecules can compete for ionization, and the local tissue environment (e.g., salt content) can drastically alter the signal, making direct quantitative comparison unreliable without internal standards [8] [7].

Q2: My matrix coating looks uneven. How does this affect my results? An uneven matrix coating leads to poor shot-to-shot reproducibility and creates artifacts in your images. Areas with more matrix may show artificially high signal, while areas with less show low signal, which can be mistaken for true biological variation [1] [5]. Using automated spraying or sublimation can significantly improve homogeneity [3].

Q3: What is the biggest trade-off when increasing spatial resolution? The primary trade-off is sensitivity. Higher spatial resolution means a smaller amount of material is ablated per pixel, which can lead to weaker signals [7]. Techniques like MALDI-2 (laser post-ionization) have been developed specifically to counteract this sensitivity loss at high resolution [7].

References

addressing isobaric interference in gamma-Coniceine analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Interference Challenge

Isobaric interferences are caused by different substances that share the same mass-to-charge ratio (m/z) as your target analyte, gamma-Coniceine, making them indistinguishable by the mass spectrometer alone [1]. For this compound, potential interferences can come from other alkaloids like coniine or N-methylconiine, which are often present in the same biological samples (e.g., from poison hemlock) and have similar masses [2].

Methods for Detection and Compensation

The table below summarizes the primary techniques used to manage these interferences.

Method Principle Key Parameter(s) Application in this compound Context
Chromatographic Separation Physically separate interferents from the analyte using the LC column before they reach the MS. Retention Time A well-optimized method is crucial to separate this compound from other hemlock alkaloids [1].
Ion Ratio (IR) Monitoring Compare the ratio of two specific product ions from a precursor ion against a standard. Ion Ratio (IR) An established method to flag samples where interference may be affecting the results [1].
Detuning Ratio (DR) Deliberately alter MS settings (e.g., collision energy) to affect analyte and interferent ion yields differently. Detuning Ratio (DR) A newer, supplementary technique to IR for increased reliability in detecting interferences [1].
Mathematical Correction Use equations to subtract the quantified contribution of an interfering ion. Correction Equation Can be applied if the interfering substance (e.g., a specific coniine isomer) is known and can be measured at another m/z [3].

Troubleshooting Guide & FAQs

FAQ: My analysis shows consistent, high background noise at the mass transition for this compound. What should I check?

  • Potential Cause: Incomplete chromatographic separation or matrix effects.
  • Action Plan:
    • Optimize LC Method: Adjust the mobile phase gradient, buffer concentration, and/or column temperature to improve the peak shape and increase the retention time difference between this compound and suspected interferents.
    • Clean the Sample: Use a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove more of the sample matrix and other alkaloids before LC-MS/MS analysis [3].

FAQ: I suspect an interference, but the Ion Ratio (IR) is within the acceptable range. Is my result reliable?

  • Potential Cause: The IR check can sometimes fail to detect an interferent that fragments in a very similar way to your analyte.
  • Action Plan:
    • Implement DR Monitoring: As highlighted in recent research, use the Detuning Ratio as an additional check. Prepare a pure standard of this compound and determine its DR under different collision energy (CE) settings. A significant shift in the DR of a sample compared to the pure standard is a strong indicator of interference, even if the IR appears normal [1].
    • Cross-validate: If available, use a different analytical technique (e.g., HRMS) to confirm the result.

FAQ: How can I proactively correct for a known isobaric interference?

  • Potential Cause: The sample contains a known amount of an interfering substance (e.g., a specific coniine enantiomer).
  • Action Plan:
    • Apply a Mathematical Correction: If the interferent can be measured at an interference-free mass, you can use a correction equation. The general form is [3]: Corrected Analyte Signal = Signal at analyte mass - (Interferent Signal * Correction Factor) The "Correction Factor" is a constant based on the natural isotopic abundance or fragmentation pattern of the interfering substance.

Experimental Workflow for Interference Identification

The following diagram visualizes a recommended workflow for detecting and handling potential interferences, integrating the methods discussed above.

Start Start Analysis LCMS Perform LC-MS/MS Analysis Start->LCMS CheckIR Check Ion Ratio (IR) LCMS->CheckIR IRPass IR Within Range? CheckIR->IRPass CheckDR Check Detuning Ratio (DR) IRPass->CheckDR Yes MathCorr Apply Mathematical Correction IRPass->MathCorr No DRPass DR Within Range? CheckDR->DRPass Investigate Investigate: Optimize LC Method or Use HRMS DRPass->Investigate No ResultOK Result Likely Reliable DRPass->ResultOK Yes MathCorr->CheckDR Quantify Proceed with Quantification ResultOK->Quantify

References

method validation for gamma-Coniceine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Gamma-Coniceine

The table below summarizes the key chemical properties and analytical data found in the search results.

Property Details
CAS Number 1604-01-9 [1]
Chemical Formula C8H15N [1]
Molecular Weight 125.211 g/mol [1]
Density 0.91 g/cm³ [1]
Boiling Point 171°C at 760 mmHg [1]
Flash Point 48.5°C [1]
Toxicity (Mouse Bioassay) LD (Lethal Dose) of 4.4 mg/kg for γ-coniceine [2]
Quantification Method Thin-Layer Chromatography (TLC) [3]
Reported Recovery 82.6% ± 3.9% for γ-coniceine [3]
Detection Limit (TLC) 0.7 μg per spot [3]

Thin-Layer Chromatography (TLC) Method

One search result details a TLC method for analyzing this compound and coniine in plant foliage [3]. The workflow for this method can be summarized as follows, which could form the basis of one of your experimental protocols:

G Start Start: C. maculatum Foliage Sample A Acid Extraction (Aqueous Sulfuric Acid) Start->A B pH Adjustment (Adjust to pH 9) A->B C Solvent Extraction (Exhaustive extraction with Chloroform) B->C D Sample Concentration (Partial evaporation of chloroform extract) C->D E TLC Analysis (Spot sample and standards on TLC plate) D->E F Derivatization (Spray with Dragendorff's Reagent) E->F G Detection & Quantification (Visual comparison of spot intensity) F->G End Result: Quantification of γ-Coniceine G->End

Key Troubleshooting Considerations for Your Content

Based on the information available, here are some potential issues you could address in your FAQ and troubleshooting guides:

  • Problem: Poor Recovery Rates

    • Possible Cause: Inefficient extraction or pH adjustment during sample preparation. The published TLC method reports an average recovery of 82.6% for this compound [3]. Significantly lower values indicate a problem.
    • Troubleshooting Tip: Meticulously validate the pH adjustment step in the sample preparation process. Recoveries are considered acceptable when statistical tests show they are not significantly different from 100% [3].
  • Problem: Inconsistent or Faint TLC Spots

    • Possible Cause: The concentration of the analyte is too low, or the derivatization reaction is incomplete.
    • Troubleshooting Tip: Ensure the chloroform extract is concentrated enough before spotting. Confirm that the Dragendorff's reagent is fresh and has been applied correctly. The visual quantification relies on a clear color reaction [3].
  • Problem: High Toxicological Risk

    • Context: this compound is significantly more potent than related compounds like N-methylconiine [2].
    • Safety Protocol: Emphasize strict safe handling procedures in all guides, given the high potency and toxicity of this compound.

How to Proceed with Your Technical Center

The current information is a starting point. To build a comprehensive support center, I suggest you:

  • Consult Broader Sources: The search results are limited. You may find detailed standard operating procedures (SOPs) for alkaloid analysis in official pharmacopeias (like USP or EP) or method validation guidelines from bodies like ICH (International Council for Harmonisation).
  • Expand Technique Coverage: Modern laboratories often use more advanced techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for more precise and sensitive quantification. Your support center would benefit greatly from including protocols for these methods.
  • Embrace the Available Data: The provided TLC method, toxicity data, and chemical properties are valid and can be used to create initial content for your technical guides.

References

contamination control in gamma-Coniceine research

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Contamination Control

A robust Contamination Control Strategy (CCS) is built on prevention, monitoring, and correction [1]. For gamma-Coniceine research, this means:

  • Prevention: Using closed systems like isolators instead of open biosafety cabinets provides a physical barrier against contaminants from operators and the environment [1].
  • Monitoring: Implement ongoing environmental monitoring (air and surface sampling) to identify potential contamination sources early [1].
  • Correction: Establish clear procedures for root cause analysis and corrective actions for any contamination events [1].

Analytical Method Validation & Best Practices

Validated analytical methods are your first defense against contamination. For HPLC and TLC analyses of this compound, adhere to established guidelines.

HPLC Method Validation Parameters [2]: The table below outlines key parameters to ensure your HPLC method is accurate and precise.

Parameter Purpose Acceptance Criteria Example
Precision Measures consistency of results under same conditions [2]. %RSD (Relative Standard Deviation) < 2% for repeatability [2].
Accuracy Measures closeness to the true value [2]. Recovery of 98-102% for known added amounts [2].
Linearity & Range Confirms proportional response to analyte concentration [2]. Correlation coefficient (R²) ≥ 0.99 over specified range [2].
Specificity Confirms method distinguishes analyte from interferences [2]. No overlapping peaks from blank or placebo [2].
LOD & LOQ Determines lowest detectable and quantifiable amounts [2]. LOD: Signal-to-noise ratio ≥ 3; LOQ: Signal-to-noise ratio ≥ 10 [3].
Robustness Evaluates method resilience to small, deliberate parameter changes [2]. Results remain within specs despite variations in temperature or flow rate [2].

Good Chromatographic Practices (GCP) are critical [3]:

  • System Suitability: Always verify criteria (e.g., retention time, resolution, tailing factor) comply with your test procedure before sample analysis [3].
  • Integration Consistency: Apply the same integration parameters (peak width, threshold) to all chromatograms in a sequence. Use "Base to Base" auto-integration for symmetrical peaks and stable baselines [3].
  • Document Everything: Record all parameters, changes, and reasons for manual integration in the audit trail [3].

Specific Protocols for this compound and Coniine

For direct analysis of these alkaloids, a peer-reviewed TLC method is available.

TLC Analysis of γ-Coniceine and Coniine [4]:

  • Sample Prep: Extract alkaloids from plant foliage with an acidified aqueous solution, adjust to pH 9, and exhaustively extract with chloroform [4].
  • Detection: Use Dragendorff’s spray reagent to visualize alkaloid spots [4].
  • Quantification: Compare the color intensity of sample spots against standard spots. The method has been validated with average recoveries of 82.6% for γ-coniceine and 92.0% for coniine [4].
  • Sensitivity: The reported detection limit for γ-coniceine is 0.7 μg per spot [4].

Troubleshooting Common Experimental Issues

Here are common problems and steps to resolve them.

Issue Possible Causes Troubleshooting Steps
High %RSD in HPLC Inconsistent injection, sample prep errors, instrument issues [2]. Check autosampler, verify pipette calibration, ensure consistent sample preparation [2].
Poor Peak Resolution Inappropriate column, mobile phase pH, or gradient [2]. Optimize mobile phase (adjust pH, gradient) or select a more suitable column [2].
Unstable HPLC Baseline Contaminated flow cell, improperly prepared or degassed mobile phase [3]. Flush system and flow cell; ensure mobile phase is prepared with HPLC-grade solvents and properly degassed [3].
Low Alkaloid Recovery Inefficient extraction, loss during transfer, incomplete derivatization. Review and validate extraction steps (pH, solvent volume, time); ensure proper technique to minimize transfers.
Unexpected Peaks in Chromatogram Contaminated solvents, carryover from previous samples, sample degradation. Run blank injections; ensure thorough system washing; check sample stability under preparation and analysis conditions [3].

Experimental Workflow for Contamination Control

The following diagram outlines a logical workflow to maintain contamination control throughout your research process, from sample preparation to data review.

Start Start: Sample Receipt Prep Sample Preparation Start->Prep Analysis Instrumental Analysis Prep->Analysis Sub_Prep Perform in controlled environment (e.g., Laminar Flow Hood) Prep->Sub_Prep Control_Prep Contamination Control: Use certified solvents & materials Prep->Control_Prep Data Data Review & Reporting Analysis->Data Sub_Analysis Verify system suitability before sample run Analysis->Sub_Analysis Control_Analysis Contamination Control: Monitor baseline & blank injections Analysis->Control_Analysis End End: Final Report Data->End Sub_Data Check for anomalies and adhere to integration rules Data->Sub_Data Control_Data Contamination Control: Investigate outlier results Data->Control_Data

References

storage conditions to preserve gamma-Coniceine stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling Overview

The table below summarizes the key chemical and physical properties of gamma-Coniceine relevant to its handling and storage, compiled from chemical databases.

Property Value / Description Relevance to Storage & Handling
CAS Number 1604-01-9 [1] [2] [3] For precise chemical identification.
Molecular Formula C8H15N [1] [4] [3] -
Molecular Weight 125.21 g/mol [1] [3] [5] -
Boiling Point 171°C at 760 mmHg [1] [3] [5] Indicates volatility; storage should prevent concentration through evaporation.
Flash Point 48.5°C [1] [5] Critical safety concern. Classifies as flammable liquid; store away from heat and ignition sources.
Density ~0.91 g/cm³ [1] [5] -
Vapour Pressure 1.9 mmHg at 25°C [1] Confirms volatility at room temperature.
Toxicity Poison by ingestion, subcutaneous, and intravenous routes. Experimental teratogen [5]. Critical safety concern. Requires strict personal protective equipment (PPE) and secure storage.

The following diagram outlines the logical workflow for determining the storage conditions of this compound based on its known properties:

Frequently Asked Questions (FAQs) for Researchers

  • Q1: What is the most critical hazard to manage when storing this compound? The two most critical hazards are its flammability and its high toxicity. The flash point of 48.5°C classifies it as a flammable liquid [1] [5]. Concurrently, it is a potent poison and an experimental teratogen (can cause birth defects) [5]. Storage must address both risks simultaneously.

  • Q2: Can I store this compound on a standard laboratory bench? No. Storing this compound on a bench is unsafe. It should be stored in a dedicated flammable storage cabinet, away from heat, sparks, and open flames, due to its low flash point [5]. The container must be tightly sealed to prevent evaporation and the release of toxic vapors [5].

  • Q3: What is the recommended procedure for analyzing this compound content in plant material? A published TLC method can be used for analysis [6]. The general workflow involves:

    • Extraction: Acidic aqueous extraction of foliage with sulfuric acid.
    • Alkaloid Isolation: Basify the extract to pH 9 and exhaustively extract with chloroform.
    • Concentration: Partly evaporate the chloroform extract.
    • TLC & Detection: Spot on a TLC plate, develop, and use Dragendorff’s reagent to visualize the alkaloids. Quantification is achieved by comparing the spot intensity to known standards [6]. This method has reported detection and quantification limits of 0.7 µg/spot and 0.6 µg/mL for this compound, respectively [6].

Important Disclaimer on Stability Data

The storage guidelines presented are inferred from fundamental chemical properties. The search results do not contain specific experimental studies on the long-term stability of this compound under various conditions (e.g., the effect of light, different temperatures, or long-term storage in various solvents).

For a rigorous experimental protocol, you must:

  • Consult Primary Literature: Search for detailed pharmacological or toxicological studies on this compound, which may contain methodological notes on how the compound was stored.
  • Perform Validation Experiments: Conduct your own stability-indicating studies (e.g., using HPLC or GC-MS) to determine the degradation profile of your specific sample under your lab's storage conditions.

References

enhancing sensitivity in gamma-Coniceine detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Techniques for Enhanced Sensitivity

The core strategy for improving detection sensitivity involves sophisticated instrumentation and method optimization to reduce background noise and isolate the target compound's signal.

Technique Key Principle Reported Sensitivity Gain / Performance Key Instrumentation
γ-γ Coincidence Spectrometry [1] Detects two coincident gamma rays from a single nuclear decay, drastically reducing background noise. Up to 8x improvement in sensitivity for trace uranium detection compared to single-detector methods [1]. Two HPGe detectors in a face-to-face setup [1].
β-γ Coincidence Spectrometry [2] Requires the simultaneous detection of a beta particle and a gamma ray from a single decay event. Achieved detection limits as low as 0.3 mBq for certain metastable isomers in radioxenon analysis [2]. Combination of HPGe and PIPSBox detectors in an ultra-low-background shield [2].
Liquid Chromatography-Mass Spectrometry (LC-MS) [3] [4] Chromatographically separates compounds before mass analysis, isolating the target from matrix interferences. Critical for discriminating isomers (e.g., morphine metabolites); goal is peak resolution Rs ≥ 1.5 [4]. LC system coupled to a mass spectrometer [3] [4].

Method Optimization & Troubleshooting Guide

Here is a Q&A format guide addressing common experimental challenges.

Q1: My current method suffers from high background noise. What advanced instrumental setups can help?

  • Consider Coincidence Counting: As demonstrated in nuclear analytics, techniques like γ-γ or β-γ coincidence spectrometry are highly effective. They use multiple detectors to register simultaneous decay events, rejecting non-coincident background signals [2] [1].
  • Implement Ultra-Low-Background Shielding: House your detectors in a shielded enclosure (e.g., lead) to reduce environmental radioactive background, a key factor in achieving low detection limits [2].

Q2: How can I improve the selectivity of my LC-MS method for gamma-Coniceine, especially against similar compounds?

  • Optimize Chromatographic Separation: The mass spectrometer cannot distinguish structural isomers on its own. You must achieve baseline separation in the LC column first [4]. Key parameters to adjust include:
    • The percentage and type of organic solvent (e.g., methanol vs. acetonitrile) in the mobile phase [4].
    • The pH of the eluent (within the limits of your column and using volatile buffers for MS compatibility) [4].
    • Column chemistry (e.g., C18, phenyl, HILIC) and temperature [4].
  • Target a Peak Resolution of 1.5 or Higher: This is a standard benchmark in method validation to ensure peaks are adequately separated and can be integrated accurately [4].

Q3: What is a logical workflow for developing a highly sensitive detection method? The following diagram outlines a systematic approach to method development.

Key Considerations for Your Research

  • Technique Translation: The significant sensitivity gains from γ-γ coincidence are reported in radiochemistry [1]. For organic molecules like this compound, LC-MS is the more standard and applicable approach. The underlying principle of using a secondary signature (like a specific fragment ion in MS/MS) to confirm identity and reduce noise is the same.
  • Search for Specific Protocols: To find method details specifically for this compound or the related compound coniine, I recommend searching in specialized scientific databases like SciFinder or PubMed using terms like "LC-MS/MS quantification of coniine" or "detection of hemlock alkaloids," as older literature exists on their biosynthesis and analysis [5].

References

calibration curves for gamma-Coniceine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Calibration Curves

Calibration curves are fundamental regression models used to predict the unknown concentrations of an analyte in a sample based on the instrument's response to known standards [1]. A linear relationship between concentration (independent variable) and response (dependent variable) is often a positive indicator of assay performance.

Here are the key criteria for assessing the reliability of your calibration curve:

  • Regression Model: The simplest model that adequately describes the concentration-response relationship should be used. While a straight line (Y = a + bX) is preferred, the model must be justified [1] [2].
  • Weighting Factor: If the variance of the response is not constant across the concentration range (a phenomenon called heteroscedasticity), a weighted least squares linear regression (WLSLR) should be used. Neglecting to do so can lead to significant inaccuracy, especially at lower concentrations [1].
  • Correlation Coefficient (r or ): A value close to 1 is necessary but not sufficient to prove linearity. It is more reliable to evaluate linearity using statistical methods like analysis of variance (ANOVA) or by examining residual plots [1].
  • Slope and Intercept: For a linear calibration, the slope should be statistically different from zero, and the intercept should not be statistically different from zero. If the intercept is significant, the method's accuracy at low concentrations must be rigorously demonstrated [1].

Troubleshooting Common Calibration Issues

You can structure your troubleshooting guide using a table like the one below to address specific problems, their potential causes, and solutions.

Problem Potential Causes Recommended Solutions
Non-linear Calibration Saturation of detector, incorrect regression model, chemical interactions [1] [3] Restrict analysis to linear range with dilution; use non-linear model (e.g., quadratic, polynomial, spline functions); apply logarithmic transformation if applicable [1] [3].
Poor Accuracy at Low Concentrations Heteroscedasticity (unequal variance); impact of random error is greater at low concentrations [1] Apply a weighted least squares regression (e.g., 1/x, 1/x², 1/y²); re-evaluate Lower Limit of Quantification (LLOQ) [1].
Failing Quality Control (QC) Samples Instrument drift, degraded standards, sample processing errors [2] Use freshly prepared QC samples from independent standard stock; ensure calibration is current; check sample preparation recovery [2].
Outlier Standard Points Pipetting error, contamination, poor chromatography [1] Justify removal if inclusion biases QC results and a minimum of six non-zero standards remain. Document reason (e.g., poor chromatography) [1].

A Standard Operating Protocol for Calibration

This is a generalized protocol for setting up a multi-point calibration, which is recommended for methods requiring high reliability [2].

  • Preparation of Standards:

    • Prepare a series of calibration standards (e.g., 6-8 concentrations) that cover the entire expected range of your samples, including a blank (standard zero) [1] [2].
    • Use the same biological matrix as your study samples (e.g., plasma, urine) for spiking the standards to account for matrix effects [1].
  • Analysis and Curve Fitting:

    • Analyze each standard in replicate (at least three replicates is recommended) [1].
    • Plot the instrument response (e.g., peak area, height) against the nominal concentration of the standards.
    • Using statistical software, fit an appropriate regression model (linear or non-linear). Apply a weighting factor if heteroscedasticity is observed. The correlation coefficient (R²) should be close to 1 for linear models [2].
  • Quality Control (QC) and Validation:

    • Prepare QC samples at a minimum of one concentration (e.g., the midpoint of the range) independently from the calibration standards [2].
    • Analyze QC samples interspersed with unknown samples throughout the batch. A good practice is to bracket study samples with QC samples (e.g., QC 1, sample 1, sample 2, QC 2) [2].
    • Calculate the % recovery of the target analyte in the QC samples. The run is acceptable if the recovery falls within pre-defined criteria (e.g., ±15%) [2].

Visualizing the Workflow

The following Graphviz diagram illustrates the key decision points and steps involved in establishing and validating a reliable calibration curve. You can adapt this generic workflow for your specific gamma-Coniceine method.

calibration_workflow start Start Method Setup prep_std Prepare Calibration Standard Series start->prep_std analyze_std Analyze Standards in Replicate prep_std->analyze_std plot_data Plot Response vs. Concentration analyze_std->plot_data check_homoscedasticity Check Variance (Homoscedasticity?) plot_data->check_homoscedasticity fit_unweighted Fit Linear Regression (Unweighted) check_homoscedasticity->fit_unweighted Yes fit_weighted Fit Linear Regression (Weighted, e.g., 1/x²) check_homoscedasticity->fit_weighted No assess_linearity Assess Linearity & Residuals fit_unweighted->assess_linearity fit_weighted->assess_linearity run_qc Run QC Samples and Validate assess_linearity->run_qc Pass investigate Investigate and Troubleshoot assess_linearity->investigate Fail method_valid Method Valid for Sample Analysis run_qc->method_valid Pass run_qc->investigate Fail investigate->prep_std Re-prepare Standards investigate->analyze_std Re-analyze

Diagram Title: Calibration Curve Development and Validation Workflow

Frequently Asked Questions

Q: Can I use a single-point calibration for my analysis? A: Single-point calibration can be effective for systems with a stable performance and a linear detector response that is already established. However, for quantitative bioanalytical methods, especially in a regulated environment, a multi-point calibration is strongly recommended to verify linearity and account for variability across the concentration range [2].

Q: Should I subtract the response of the blank (zero standard) from all my other standards? A: No. The signal for the standard zero should not be subtracted from other standards before regression, as this can introduce imprecision in determining the concentration of unknown samples [1].

Q: What should I do if my calibration curve is not linear? A: First, check if you can restrict your analysis to the linear part of the curve by diluting samples. If not, you can consider transforming the variables (e.g., logarithmic) or using a non-linear regression model, such as a polynomial or a cubic spline function, to adequately describe the concentration-response relationship [3].

References

relative toxicity of gamma-Coniceine vs coniine in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Comparison

The table below summarizes the relative toxicities of gamma-Coniceine and coniine enantiomers based on in vivo and in vitro studies.

Alkaloid In Vivo Lethality (LD₅₀ in mice) Relative In Vitro Potency (nAChR) Key Findings
γ-Coniceine 4.4 mg/kg [1] Highest [1] Most potent compound overall in vivo and in vitro [1]
(-)-Coniine ~7.0 mg/kg (approximate, i.v.) [2] N/A (R)-(-) enantiomer is more biologically active and toxic than the (S)-(+) form [2]
(±)-Coniine ~8.0 mg/kg (approximate, i.v.) [2] Less than γ-Coniceine [1] Racemic mixture toxicity is intermediate [2]
(+)-Coniine ~12.0 mg/kg (approximate, i.v.) [2] N/A (S)-(+) enantiomer is the less toxic enantiomer [2]
(-)-N-Methylconiine 16.1 mg/kg [1] Less than γ-Coniceine [1]
(±)-N-Methylconiine 17.8 mg/kg [1]
(+)-N-Methylconiine 19.2 mg/kg [1] Least [1]

Experimental Protocols for Key Data

The comparative data presented are derived from standardized and recognized experimental models.

In Vivo Mouse Bioassay
  • Purpose: To determine the lethal dose (LD₅₀) of poison hemlock alkaloids [1].
  • Model: Mouse bioassay [1] [3].
  • Procedure: Animals are administered specific doses of the alkaloid. The LD₅₀ (the dose that is lethal to 50% of the test population) is then calculated based on mortality observations [1]. The values cited, such as 4.4 mg/kg for γ-coniceine, are the direct results of this bioassay [1].
In Vitro Nicotinic Receptor Potency Assay
  • Purpose: To compare the relative strengths with which different alkaloids activate the target receptor [1].
  • Model: Cells engineered to express the human fetal muscle-type nicotinic acetylcholine receptor (nAChR) [1] [4].
  • Procedure: The response of these receptors to each alkaloid is measured. The rank order of potency found was γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine, which correlates with the in vivo toxicity findings [1].

Mechanism of Action Pathway

The toxicity of both this compound and coniine arises from their action on the nervous system. The following diagram illustrates this mechanism, which leads to respiratory failure.

G Alkaloid γ-Coniceine / Coniine nAChR Binds to nicotinic acetylcholine receptor (nAChR) at neuromuscular junction Alkaloid->nAChR Depolarization Persistent receptor activation and depolarization nAChR->Depolarization Paralysis Flamccid, ascending muscle paralysis Depolarization->Paralysis Outcome Respiratory muscle paralysis → Death by hypoxia Paralysis->Outcome

This mechanism is consistent with the symptoms observed in human cases of poisoning, which include muscular weakness, ascending flaccid paralysis, and respiratory failure while the victim remains conscious [4] [2].

Key Insights for Researchers

  • Stereoselectivity is Critical: The toxicity of these alkaloids is highly stereoselective. The (R)-(-)-enantiomer of coniine is significantly more toxic than the (S)-(+)-enantiomer [2]. This must be considered in pharmacological profiling.
  • Teratogenic Potential: Beyond acute toxicity, these compounds are teratogenic. Consumption by pregnant animals can cause arthrogryposis (multiple congenital contractures) and other malformations in offspring [5] [6]. Research into this chronic effect is a distinct and important area of study [7] [3].

References

stereoselective potency comparison of gamma-Coniceine enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency and Toxicity Comparison

The following table summarizes the key experimental findings for γ-Coniceine and the enantiomers of N-methylconiine. The data clearly shows that γ-Coniceine is the most potent compound in the series [1].

Alkaloid Relative In Vitro Potency (Nicotinic Receptor) Relative Lethality In Vivo (Mouse, LD₅₀ in mg/kg)
γ-Coniceine Most Potent 4.4
(-)-N-methylconiine Intermediate 16.1
(±)-N-methylconiine (Racemate) Intermediate 17.8
(+)-N-methylconiine Least Potent 19.2

The data demonstrates a clear stereoselective potency, where the (-)-enantiomer of N-methylconiine is more potent than its (+)-counterpart both in vitro and in vivo. The high potency of γ-Coniceine is also evident [1].

Mechanism of Action and Experimental Context

The provided data stems from studies comparing the activity of these alkaloids on human fetal muscle-type nicotinic acetylcholine receptors (nAChRs) [1] [2].

  • General Mechanism: These piperidine alkaloids act as agonists at nAChRs. This means they bind to the receptor and activate it, mimicking the natural neurotransmitter acetylcholine [1] [2].
  • Basis for Stereoselectivity: The receptor's binding site is a chiral environment. Just as a right hand fits poorly into a left-handed glove, one enantiomer ((-)-N-methylconiine) can fit the receptor more effectively than its mirror image ((+)-N-methylconiine), leading to a stronger biological response [3] [4]. This difference in binding explains the observed stereoselective potency.

The following diagram illustrates the logical relationship between the alkaloids' stereochemistry and the observed biological effects.

G Alkaloids Piperidine Alkaloids (γ-Coniceine, N-methylconiine) Fit Quality of Fit Alkaloids->Fit Enantiomer Structure Receptor Chiral Binding Site on Nicotinic Acetylcholine Receptor (nAChR) Receptor->Fit Effect Biological Effect (Receptor Activation, Toxicity) Fit->Effect Determines

Methodology for Key Experiments

The core methodologies used to generate the data in the table can be summarized as follows [1]:

  • In Vitro Potency Assay: Agonist potencies were determined using cells engineered to express human fetal muscle-type nAChRs. The biological response (e.g., ion flux) was measured upon application of the alkaloids, allowing for a direct comparison of their receptor-activating effectiveness.
  • In Vivo Toxicity Bioassay: The relative lethality (LD₅₀) was established using a mouse bioassay. This involves administering varying doses of each alkaloid to groups of animals and observing mortality to calculate the dose that is lethal to 50% of the population.

References

gamma-Coniceine vs N-methylconiine receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Potency and Toxicity

The following table summarizes key experimental findings from a 2013 comparative study. The relative potencies were determined in vitro on cells expressing human fetal muscle-type nicotinic acetylcholine receptors (nAChRs), while lethality was measured in vivo using a mouse bioassay [1].

Compound Relative In Vitro Potency (at nAChRs) Relative Lethality (LD50 in mice, mg/kg)
γ-Coniceine Highest potency 4.4
(-)-N-methylconiine Intermediate potency 16.1
(±)-N-methylconiine (racemic mix) Intermediate potency 17.8
(+)-N-methylconiine Lowest potency 19.2

The data clearly shows that gamma-Coniceine is significantly more potent and toxic than any form of N-methylconiine. Furthermore, for N-methylconiine, the (-)-enantiomer is more potent than the (+)-enantiomer, indicating a stereoselective interaction with the receptor [1].

Detailed Experimental Context

The quantitative data is derived from a controlled laboratory study. Here are the key methodological details:

  • Receptor Target: The experiments measured agonist activity at the human fetal muscle-type nicotinic acetylcholine receptor (nAChR) [1]. These receptors are ligand-gated ion channels critical for neuromuscular signaling, and their overstimulation by these alkaloids leads to toxic effects.
  • Experimental Protocols:
    • In Vitro Potency: The biological activity was determined using a functional assay in cells expressing the target nAChRs. This measures the efficiency with which each compound activates the receptor. The rank order of potency was γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1].
    • In Vivo Lethality: The relative toxicities were established using a mouse bioassay, where the lethal dose 50 (LD50)—the dose at which 50% of the test population dies—was calculated for each compound [1] [2].
  • Compound Source: The enantiomers of N-methylconiine were synthesized, and γ-coniceine was also synthesized for this study to ensure purity and correct stereochemical configuration [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the fundamental mechanism of action and the logical flow of the experiments cited.

The diagram shows the shared signaling pathway that leads to toxicity. Both compounds are agonists at the nAChR, and their binding leads to receptor overstimulation, which causes the toxic effects. The experimental workflow to quantify and compare them involves parallel in vitro and in vivo studies [1].

Key Interpretations for Researchers

  • This compound as a Key Toxicant: The high potency of this compound underscores its role as a major toxic agent in poison hemlock (Conium maculatum). Its higher toxicity compared to N-methylconiine is a critical safety consideration.
  • Significance of Stereochemistry: The difference in potency between the (-)- and (+)-enantiomers of N-methylconiine highlights that the three-dimensional structure of the molecule is crucial for its interaction with the receptor's binding site. This stereoselectivity must be considered in any structure-activity relationship (SAR) analysis [1].
  • Correlation of Data: The in vitro potency data correlates well with the in vivo lethality results, strengthening the conclusion that the primary mechanism of toxicity for these compounds is through agonist action at the nAChR [1].

References

mass spectrometry fragmentation patterns of hemlock alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles of Mass Spectrometry Fragmentation

Understanding how molecules fragment in a mass spectrometer is key to interpreting their spectra. The process involves creating molecular ions that are energetically unstable and break apart in characteristic ways [1] [2].

  • Formation of Molecular Ions: When an organic molecule is vaporized and bombarded with electrons in the ionisation chamber, it can lose an electron to form a positive ion known as the molecular ion (M⁺•). This ion is crucial as it often gives the molecular weight of the compound [1].
  • Fragmentation Pathways: The molecular ion can break apart through various pathways. A common simple cleavage is when it splits into a smaller positive ion and a neutral free radical. Only the charged fragment is detected [1]. The stability of the resulting carbocation (e.g., tertiary > secondary > primary) greatly influences which fragments form most readily [1]. Rearrangement reactions, such as the McLafferty rearrangement, can also occur, where atoms within the ion rearrange before cleavage, forming new bonds in the process [2].

Techniques for Inducing and Analyzing Fragmentation

Modern mass spectrometry uses several techniques to induce fragmentation for structural analysis, especially in tandem mass spectrometry (MS/MS) where precursor ions are isolated, fragmented, and the products are analyzed [3].

The table below summarizes the key dissociation techniques used in mass spectrometry.

Technique Acronym Principle of Operation Common Applications
Collision-Induced Dissociation [3] CID / CAD Increases ion kinetic energy, leading to collisions with neutral gas molecules that convert kinetic energy to internal energy, causing fragmentation. General-purpose; often the first choice for small molecules and peptides.
Higher-Energy C-Trap Dissociation [3] HCD Applies higher voltage offsets to generate precursor ions with greater kinetic energy for collisions. Useful for detecting low m/z fragments; analyzing protein modifications like phosphorylation.
Electron Transfer Dissociation [3] ETD Transfers electrons from a singly charged anion to a higher charge-state cationic molecule, inducing fragmentation. Peptide/protein sequencing; preserves labile post-translational modifications (PTMs).
Ultraviolet Photodissociation [3] UVPD Utilizes photons from a laser to excite and fragment precursor ions confined within an ion trap. A complementary technique when traditional methods are insufficient; provides complementary fragments.

The following diagram illustrates a generalized workflow for conducting these analyses.

Start Sample Introduction (LC-ESI-MS/MS) MS1 MS1 Survey Scan Identify Molecular Ion Start->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID, HCD, ETD, UVPD) Isolation->Fragmentation MS2 MS2 Analysis Detect Product Ions Fragmentation->MS2 Data Spectral Interpretation & Database Matching MS2->Data

A Practical Approach for Your Research

Since a direct guide on hemlock alkaloids is not available, here is a practical pathway to generate the data you need:

  • Consult General Literature: Start by looking into fundamental resources and review articles that discuss the mass spectrometry of piperidine alkaloids, the structural family to which coniine (the main toxic alkaloid in poison hemlock) belongs.
  • Acquire Analytical Standards: The most reliable data comes from running your own experiments. If possible, obtain purified analytical standards of coniine, γ-coniceine, and other relevant hemlock alkaloids.
  • Perform Tandem MS Experiments: Analyze these standards using the workflow above. A typical method would use LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) with a CID energy ramp (e.g., 10-40 eV) to generate optimal fragmentation patterns [4] [3].
  • Propose Fragmentation Pathways: Interpret the resulting MS/MS spectra. For example, the molecular ion of coniine (C₈H₁₇N) would likely undergo α-cleavage relative to the nitrogen atom, losing an alkyl group to form characteristic fragment ions.

References

Comparison of Gamma-Coniceine Detection and Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the analyzed studies, focusing on a specific detection technique and relative toxicity data.

Aspect Method / Compound Key Parameters & Performance Experimental Context

| Analytical Detection | Thin-Layer Chromatography (TLC) [1] | Recovery: 82.6% ± 3.9% (gamma-Coniceine), 92.0% ± 3.5% (Coniine) [1]. Detection Limit: 0.7 μg per spot (this compound), 1.7 μg per spot (Coniine) [1]. Quantification Limit: 0.6 μg/mL (this compound), 0.8 μg/mL (Coniine) [1]. | Analysis of alkaloids in Conium maculatum (poison hemlock) foliage [1]. | | Relative In Vitro Potency | Nicotinic Acetylcholine Receptor Agonism [2] [3] | Rank Order: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [2] [3] | Assay on cells expressing human fetal muscle-type nicotinic acetylcholine receptors [2] [3]. | | Relative In Vivo Lethality | Mouse Bioassay (LD50) [2] [3] | Lethality (mg/kg): γ-coniceine (4.4) > (-)-N-methylconiine (16.1) > (±)-N-methylconiine (17.8) > (+)-N-methylconiine (19.2) [2] [3] | Mouse model for acute toxicity [2] [3]. |

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental methodologies cited in the comparison table.

Thin-Layer Chromatography (TLC) Method for Alkaloid Analysis [1]

This protocol is designed for the extraction and analysis of this compound and coniine from poison hemlock foliage.

  • Sample Preparation: An aqueous sulfuric acid extract of Conium maculatum foliage is prepared. The alkaloids are then liberated by adjusting the pH of the extract to 9. The solution is exhaustively extracted with chloroform, which isolates the alkaloids. This chloroform extract is partially evaporated to concentrate the analytes before application to the TLC plate [1].
  • Detection & Quantification: The concentrated extract is spotted onto a TLC plate. After development, the alkaloids are visualized using Dragendorff's spray reagent. This reagent produces a characteristic color reaction with the alkaloids. Quantification is achieved by visually comparing the intensity of the color in the sample spots against the intensity of spots from known standard solutions. The method's accuracy was validated through standard addition experiments, confirming near-complete recovery [1].
Assessment of Biological Activity [2] [3]

These methods evaluate the toxicological potency of the alkaloids through in vitro and in vivo models.

  • In Vitro Potency Assay: The relative potencies of this compound and N-methylconiine enantiomers were determined using a cell-based assay. The cells were engineered to express the human fetal muscle-type nicotinic acetylcholine receptor. The biological response (agonist activity) of these cells upon exposure to the alkaloids was measured to establish the potency rank order [2] [3].
  • In Vivo Lethality (Mouse Bioassay): The relative acute toxicity was determined by administering the alkaloids to mice and calculating the median lethal dose (LD50), which is the dose required to kill half the population of test subjects. The lower the LD50 value, the more toxic the substance [2] [3].

Experimental Workflow for TLC Analysis

The following diagram outlines the key steps involved in the Thin-Layer Chromatography method for analyzing this compound as described in the research.

Start Start: Plant Foliage Sample Step1 Acid Extraction (Aqueous Sulfuric Acid) Start->Step1 Step2 Alkaloid Liberation (Adjust to pH 9) Step1->Step2 Step3 Solvent Extraction (Chloroform) Step2->Step3 Step4 Concentration (Partial Evaporation) Step3->Step4 Step5 TLC Separation (Spotting and Development) Step4->Step5 Step6 Alkaloid Detection (Spray with Dragendorff's Reagent) Step5->Step6 Step7 Visual Quantification (Compare vs. Standards) Step6->Step7 Data Output: Concentration Data Step7->Data

Insights for Researchers

  • Method Applicability: The TLC method is noted for being simple, precise, and accurate [1]. It serves as a cost-effective technique for routine screening and quantification of these specific alkaloids in plant material. However, its reliance on visual comparison may be a limitation for applications requiring high precision.
  • Toxicological Significance: The consistent results from both in vitro and in vivo studies highlight that This compound is the most potent toxin among the tested alkaloids in poison hemlock. Furthermore, the clear stereoselective difference in the potency of N-methylconiine enantiomers underscores the importance of chiral analysis in toxicological assessments [2] [3].

References

gamma-Coniceine neurotoxicity mechanism vs nicotinic alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Neurotoxic Alkaloids

The table below summarizes the key experimental data for γ-coniceine, N-methylconiine enantiomers, and coniine, providing a clear comparison of their relative potencies and toxicities.

Alkaloid Relative in vitro Potency (nAChR) In vivo Lethality (LD₅₀ in mice) Key Molecular Targets Stereoselectivity
γ-Coniceine [1] Most potent (Highest agonist efficacy) 4.4 mg/kg [1] Human fetal muscle-type nAChRs [1] Not specified in the study
(-)-N-Methylconiine [1] Intermediate 16.1 mg/kg [1] Human fetal muscle-type nAChRs [1] Yes (More potent than (+)-enantiomer)
(±)-N-Methylconiine [1] Intermediate 17.8 mg/kg [1] Human fetal muscle-type nAChRs [1] Racemic mixture
(+)-N-Methylconiine [1] Least potent 19.2 mg/kg [1] Human fetal muscle-type nAChRs [1] Yes (Less potent than (-)-enantiomer)
(-)-Coniine (from prior study) [1] (Reference for comparison) Data from prior work [1] Human fetal muscle-type nAChRs [1] Yes

> Important Note on Nicotine: While nicotine is a well-characterized nAChR agonist, its effects are complex and context-dependent, acting as both a neurotoxin and a potential cognitive modulator. It is not directly comparable to the hemlock alkaloids in terms of acute lethality for this specific guide [2] [3].

Detailed Experimental Protocols

To ensure reproducibility, here are the key methodologies from the cited studies.

Protocol: In Vitro Potency Assay

This method was used to determine the relative potencies shown in the table above [1].

  • System: Cells expressing recombinant human fetal muscle-type nicotinic acetylcholine receptors (nAChRs).
  • Measurement: The biological activity (agonist efficacy) of each alkaloid was determined, likely by measuring ion channel currents or fluorescence-based assays in response to alkaloid application.
  • Data Analysis: Dose-response curves were generated to rank the order of potency of the alkaloids.
Protocol: In Vivo Mouse Bioassay

This method was used to determine the median lethal doses (LD₅₀) [1].

  • Model: Mice (specific strain and sex should be confirmed in the original paper).
  • Administration: Alkaloids were administered to the animals, and mortality was monitored.
  • Data Analysis: The LD₅₀ values (dose required to kill 50% of the test population) were calculated for each compound, establishing the rank order of acute lethality.
Protocol: Assessing nAChR-Mediated Cell Dysfunction

A study on human glioblastoma cells illustrates a methodology for probing nicotinic receptor function [4].

  • Cell Line: Human glioblastoma U-251MG cells (which express α7 nAChR).
  • Treatment:
    • Cells were treated with nicotine (0-6 mM) with or without 1-1.5 mM lithium carbonate (Li₂CO₃).
    • The nicotinic antagonist mecamylamine (20 µM) was used as a pre-treatment to confirm receptor-specific effects.
  • Outcome Measures:
    • Cell Proliferation: Measured using WST-8 assay.
    • Mitotic Catastrophe: Quantified via nuclear staining (Hoechst 33342) of multinucleated cells.
    • Oxidative Stress: Intracellular superoxide anion radical generation detected by Nitroblue-tetrazolium (NBT) reduction assay.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the core neurotoxic mechanism shared by these alkaloids and the specific experimental workflow used to investigate it.

Core Neurotoxicity Mechanism of Hemlock Alkaloids

This diagram shows the general sequence of events leading to neurotoxicity upon alkaloid exposure.

G Start Exposure to Hemlock Alkaloids A Agonist Binding to nAChR Start->A B Receptor Over-activation A->B C Sustained Cation Influx (Ca²⁺, Na⁺) B->C D Neuronal Over-excitation C->D E1 Calcium-Mediated Signaling (e.g., Altered Neurotransmitter Release) D->E1 E2 Depolarization Block & Desensitization D->E2 F Disruption of Synaptic Plasticity & Neuronal Communication E1->F E2->F End Neuromuscular Failure Respiratory Paralysis, Death F->End

Research Workflow for nAChR Agonist Effects

This diagram outlines a cellular experimental protocol to study the effects of nAChR activation, based on a specific research study [4].

G Start Cell Culture Setup (U-251MG glioblastoma cells) Step1 Pre-treatment (Optional) Nicotinic Antagonist (e.g., Mecamylamine) Start->Step1 Step2 Alkaloid Treatment Nicotine, γ-Coniceine, etc. ± Li₂CO₃ Step1->Step2 Assay1 Viability/Proliferation Assay (WST-8/MTS) Step2->Assay1 Assay2 Cell Death Analysis (Mitotic Catastrophe Scoring) Step2->Assay2 Assay3 Oxidative Stress Measurement (NBT Reduction Assay) Step2->Assay3 End Data Synthesis Mechanism Insight Assay1->End Assay2->End Assay3->End

Research Applications and Implications

The comparative data between these alkaloids is valuable for several research domains:

  • Toxicology & Public Health: Understanding the stereoselective potency is critical for risk assessment of poison hemlock exposure and for developing targeted antidotes [1].
  • Neuroscience Tool Development: γ-Coniceine, as a highly potent agonist, can be used as a pharmacological tool to selectively stimulate specific nAChR subtypes in experimental models [1].
  • Drug Discovery & Pharmacology: Studying how these natural toxins bind to and activate nAChRs provides a structural blueprint for designing new therapeutic agents. This includes drugs for neurological disorders where nAChRs are implicated, such as Alzheimer's and Parkinson's disease [5] [6]. Furthermore, the α7 nAChR subtype is a recognized target for modulating anti-inflammatory pathways via the cholinergic anti-inflammatory system [2] [6].

References

tissue-specific distribution of gamma-Coniceine vs other alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Poison Hemlock Alkaloids

The table below summarizes quantitative data on the biological activity and relative lethality of key piperidine alkaloids found in poison hemlock, based on a comparative study [1].

Alkaloid Relative In Vitro Potency (Nicotinic Receptor) Relative Lethality In Vivo (Mouse LD₅₀ in mg/kg)
γ-Coniceine Most potent 4.4 [1]
(-)-N-Methylconiine Intermediate 16.1 [1]
(±)-N-Methylconiine Intermediate 17.8 [1]
(+)-N-Methylconiine Least potent 19.2 [1]

Key Insight: The data shows that γ-coniceine is significantly more potent and toxic than the N-methylconiine enantiomers [1]. Furthermore, the toxic effect is stereoselective, meaning the three-dimensional structure of the molecule influences its potency [1].

Experimental Protocol for In-Situ Alkaloid Detection

The Desorption Electrospray Ionization (DESI) mass spectrometry method described below is a powerful technique that can be used to profile and localize alkaloids directly on plant tissue surfaces with minimal sample preparation [2]. You could apply this protocol to investigate the tissue-specific distribution of gamma-Coniceine and other alkaloids.

cluster_0 Key DESI Parameters Start Plant Tissue Preparation A Section plant tissue (seed, stem, leaf, root, flower) Start->A B Optimize DESI Source Parameters A->B C Spray Solvent onto Surface B->C P1 Spray Solvent: Methanol:Water (1:1) B->P1 D Ion Impact & Desorption C->D E Mass Spectrometry Analysis D->E F Tandem MS/MS for Confirmation E->F End Alkaloid Identification & Profiling F->End P2 Spray Voltage: 4-5 kV P3 Carrier Gas (N₂): 150-175 psi P4 Flow Rate: 3-5 µL/min P5 Capillary Temp: 275°C

*DESI-MS Workflow for Direct Plant Analysis

Key Steps and Parameters [2]:

  • Sample Preparation: Plant tissues (root, stem, leaf, flower, or seed) are cut into small sections (approx. 4 mm²) and analyzed with no further preparation. Using freshly-cut tissue surfaces is optimal.
  • Instrument Parameters: The method provides high sensitivity and specificity when parameters are optimized.
    • Spray Solvent: Methanol and water mixtures (e.g., 1:1) are effective.
    • Spray Voltage: 4-5 kV.
    • Carrier Gas Pressure: 150-175 psi (nitrogen).
    • Solvent Flow Rate: 3-5 µL/min.
    • Capillary Temperature: 275°C.
  • Analysis: The impact of the charged solvent spray desorbs ions directly from the plant surface, which are then analyzed by the mass spectrometer. All identifications should be confirmed using tandem MS/MS.

This protocol has been successfully used to detect known alkaloids directly from various tissues of poison hemlock, including γ-coniceine, coniine, and N-methylconiine [2].

How to Proceed with Tissue-Specific Research

To build the comparison guide you need, I suggest the following actions:

  • Leverage the DESI-MS Protocol: The outlined method is your most direct tool for generating the missing tissue-distribution data. You can apply it to systematically analyze different parts of the poison hemlock plant.
  • Explore Transcriptomics: One study [3] performed a transcriptome analysis of five different organs of poison hemlock (developing fruit, flower, root, leaf, and stem) to identify genes involved in coniine biosynthesis. Re-analyzing such data could provide indirect clues about which tissues are most active in alkaloid production.
  • Refine Your Search: You may find more targeted data by searching for terms like "spatial distribution of alkaloids in Conium maculatum," "localization of piperidine alkaloids," or "mass spectrometry imaging (MSI) of hemlock."

References

×

XLogP3

1.2

UNII

PHK73QLK4Z

Other CAS

1604-01-9

Dates

Last modified: 08-15-2023

Explore Compound Types